molecular formula C9H11NO2 B3135946 N-Methyl-N-phenylglycine CAS No. 40643-55-8

N-Methyl-N-phenylglycine

Número de catálogo: B3135946
Número CAS: 40643-55-8
Peso molecular: 165.19 g/mol
Clave InChI: DVYVBENBIMEAJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-N-phenylglycine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(N-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVBENBIMEAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methyl-N-phenylglycine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-N-phenylglycine: Chemical Properties and Structure

Introduction

This compound, a derivative of the amino acid glycine, is a compound of interest in various chemical and pharmaceutical research areas.[1] Its structure, featuring both a methyl and a phenyl group attached to the nitrogen atom, imparts specific chemical properties that make it a useful building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The fundamental structure of this compound consists of a glycine backbone with a methyl and a phenyl substituent on the amino nitrogen.

cluster_phenyl cluster_glycine C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 C_alpha CH₂ N->C_alpha C_methyl CH₃ N->C_methyl C_carboxyl C C_alpha->C_carboxyl O_double O C_carboxyl->O_double O_single OH C_carboxyl->O_single

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to distinguish between the racemic mixture (DL-form) and its enantiomers.

PropertyValueSource
IUPAC Name (2S)-2-(methylamino)-2-phenylacetic acid[]
Synonyms H-MePhg-OH, (S)-2-(METHYLAMINO)-2-PHENYLACETIC ACID[]
Molecular Formula C₉H₁₁NO₂[][3]
Molecular Weight 165.19 g/mol [1][][3]
Appearance White to off-white powder[][3]
Melting Point 245-246 °C[3]
Boiling Point 275.0 ± 28.0 °C (Predicted)[3]
Density 1.155 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.86 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C or Room Temperature[][3]

Identifiers

IdentifierValueSource
CAS Number 74641-60-4 (for DL form)[3]
InChI InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1[]
InChI Key HGIPIEYZJPULIQ-QMMMGPOBSA-N[]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.[4]

Materials:

  • N-phenyl-N-methylglycine methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 10% Hydrochloric acid (HCl)

  • Methylene chloride

  • Ether

Procedure:

  • A solution of 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g of NaOH (1.1 equivalent weight) in 500 ml of a 1:4 water/methanol mixture is refluxed for 2 hours.[4]

  • The methanol is removed from the reaction mixture by evaporation under reduced pressure.[4]

  • Water is added to the residue, and any unreacted starting materials are extracted with methylene chloride.[4]

  • The aqueous layer is then acidified to a pH of approximately 5 with 10% hydrochloric acid.[4]

  • The product, this compound, is extracted from the acidic aqueous layer using ether.[4]

  • The ether layer is dried, and the solvent is distilled off to yield the final product.[4]

G start Start: N-phenyl-N-methylglycine methyl ester + NaOH in Water/Methanol reflux Reflux for 2 hours start->reflux evaporate Evaporate Methanol (Reduced Pressure) reflux->evaporate add_water Add Water evaporate->add_water extract_unreacted Extract with Methylene Chloride add_water->extract_unreacted adjust_ph Adjust pH to ~5 with 10% HCl extract_unreacted->adjust_ph extract_product Extract with Ether adjust_ph->extract_product dry_and_distill Dry Ether Layer and Distill Solvent extract_product->dry_and_distill end End: this compound dry_and_distill->end

Caption: Workflow for the synthesis of this compound.

Applications in Research

N-Methyl-L-phenylglycine hydrochloride, a related chiral derivative, is utilized in several research areas:

  • Pharmaceutical Development: It serves as a building block for synthesizing pharmaceuticals, especially those targeting neurological disorders.[5]

  • Biochemical Research: Used to study amino acid metabolism and protein interactions.[5]

  • Chiral Synthesis: Employed in asymmetric synthesis to introduce a chiral center.[5]

Conclusion

This compound is a versatile chemical compound with well-defined properties. The information and protocols provided in this guide offer a solid foundation for its use in laboratory and industrial settings. Further research into its biological activities and applications may unveil new opportunities in drug discovery and materials science.

References

Spectroscopic Characterization of N-Methyl-N-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-N-phenylglycine, a key intermediate in various synthetic applications. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a combination of data from closely related compounds—N-Phenylglycine and N-Methylglycine (Sarcosine)—and predicted values based on established spectroscopic principles. This approach offers a robust reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, with comparative data from related structures.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine backbone, and the N-methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for N-Phenylglycine Reported Chemical Shift (δ, ppm) for N-Methylglycine (Sarcosine)
Phenyl-H (ortho, meta, para)6.7 - 7.3~6.6 - 7.2-
Methylene (-CH₂-)~4.1~3.9~3.0
N-Methyl (-NCH₃)~3.0-~2.7
Carboxylic Acid (-COOH)10.0 - 12.0 (broad)10.0 - 12.0 (broad)10.0 - 12.0 (broad)
¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon environment within this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for N-Phenylglycine Reported Chemical Shift (δ, ppm) for N-Methylglycine (Sarcosine)
Carboxylic Acid (-COOH)~172~173~174
Phenyl C-N~148~147-
Phenyl C-H (ortho, meta, para)113 - 130113 - 129-
Methylene (-CH₂-)~55~47~50
N-Methyl (-NCH₃)~37-~35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) for this compound Reported Absorption Range (cm⁻¹) for N-Phenylglycine Reported Absorption Range (cm⁻¹) for N-Methylglycine (Sarcosine)
Carboxylic AcidO-H stretch2500 - 3300 (broad)2500 - 3300 (broad)2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725~1710~1720
Aromatic RingC=C stretch1450 - 16001450 - 1600-
Aromatic RingC-H bend (out-of-plane)690 - 900690 - 900-
AmineC-N stretch1200 - 13501200 - 13501100 - 1300
AlkaneC-H stretch2850 - 30002850 - 30002850 - 3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 165.19 g/mol ), the following data are expected.

Analysis Type Predicted m/z Values for this compound Reported m/z Values for N-Phenylglycine Reported m/z Values for N-Methylglycine (Sarcosine)
Molecular Ion (M⁺) 16515189
Major Fragments 120 ([M-COOH]⁺), 106 ([M-CH₂COOH]⁺), 91 ([C₆H₅N]⁺), 77 ([C₆H₅]⁺)106 ([M-COOH]⁺), 93 ([C₆H₅NH₂]⁺), 77 ([C₆H₅]⁺)44 ([M-COOH]⁺), 30 ([CH₂NH₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition (EI-MS):

  • Instrument: Mass Spectrometer with an Electron Ionization source.

  • Ionization Energy: 70 eV.[1][2][3]

  • Mass Range: m/z 40-500.

  • Scan Speed: 1-2 scans per second.

  • The instrument is operated under high vacuum.[1][3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragments) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of N-Methyl-N-phenylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. These molecules, characterized by a central N-phenylglycine core with methylation on the nitrogen atom, have demonstrated significant potential in modulating key physiological pathways implicated in a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their roles as β3-adrenoceptor agonists, anti-inflammatory agents, anticonvulsants, and modulators of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes quantitative biological data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

β3-Adrenoceptor Agonism for Overactive Bladder

N-phenylglycine derivatives have emerged as potent and selective agonists of the β3-adrenoceptor, a key target for the treatment of overactive bladder (OAB) and urinary incontinence. Activation of β3-adrenoceptors in the detrusor muscle of the bladder leads to smooth muscle relaxation, thereby increasing bladder capacity.

Quantitative Data: β3-Adrenoceptor Agonistic Activity

The following table summarizes the in vitro potency of a series of N-phenylglycine derivatives in mediating the relaxation of ferret detrusor muscle.

CompoundSubstitution PatternEC50 (nM)[1]
3f 3-Cl0.93
3g 4-Cl11
3h 3,4-diCl14
3i 3,5-diCl160
Experimental Protocol: Isolated Ferret Detrusor Muscle Assay[1]

Objective: To determine the in vitro β3-adrenoceptor agonist activity of test compounds by measuring their ability to relax pre-contracted ferret detrusor smooth muscle strips.

Materials:

  • Male ferrets

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol

  • Test compounds (this compound derivatives)

  • Organ bath system with isometric force transducers

Procedure:

  • Male ferrets are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution.

  • The detrusor muscle is dissected and cut into longitudinal strips (approximately 2 mm wide and 10 mm long).

  • The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • The strips are equilibrated under a resting tension of 1.0 g for at least 60 minutes, with the bathing solution changed every 20 minutes.

  • The muscle strips are contracted with a submaximal concentration of carbachol (e.g., 1 µM).

  • Once the carbachol-induced contraction has stabilized, cumulative concentration-response curves to the test compounds are generated by adding the compounds in a stepwise manner to the organ baths.

  • The relaxation induced by each concentration is measured as a percentage of the carbachol-induced contraction.

  • EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

Signaling Pathway: β3-Adrenoceptor-Mediated Detrusor Relaxation

Activation of the β3-adrenoceptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the detrusor smooth muscle. This process is primarily mediated by the production of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets to decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium. An alternative pathway involves the opening of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation.[1][2][3]

beta3_signaling beta3_agonist This compound Derivative (Agonist) beta3_receptor β3-Adrenoceptor beta3_agonist->beta3_receptor g_protein Gs Protein beta3_receptor->g_protein ac Adenylyl Cyclase g_protein->ac activates bkca BKCa Channel g_protein->bkca activates camp cAMP ac->camp converts hyperpolarization Hyperpolarization bkca->hyperpolarization K+ efflux atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates relaxation Detrusor Muscle Relaxation pka->relaxation leads to hyperpolarization->relaxation

Caption: β3-Adrenoceptor signaling cascade in detrusor smooth muscle.

Anti-inflammatory Activity

Certain N-phenylglycine derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action is being investigated, with potential modulation of inflammatory pathways. The carrageenan-induced paw edema model is a standard in vivo assay for screening acute anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

The following table presents the anti-inflammatory efficacy of N-(4-substituted phenyl)glycine derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage inhibition of edema.

Compound% Inhibition of Edema at 50 mg/kg[2]
3 40.39
6 51.82
7 43.80
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[2]

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.

Materials:

  • Wistar rats

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Vehicle for drug administration

Procedure:

  • Rats are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups: a control group, a reference group, and test groups for different doses of the derivatives.

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour) following drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Anti-inflammatory Screening

The following diagram illustrates the general workflow for screening compounds for anti-inflammatory activity using the carrageenan-induced paw edema model.

anti_inflammatory_workflow start Start: Animal Acclimatization baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) start->baseline_measurement grouping Animal Grouping (Control, Reference, Test) baseline_measurement->grouping drug_admin Drug Administration (Vehicle, Reference, Test Compound) grouping->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (at 1, 2, 3, 4 hours) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis end End: Evaluation of Anti-inflammatory Activity data_analysis->end

Caption: Workflow for in vivo anti-inflammatory screening.

Anticonvulsant Properties

Derivatives of phenylglycine, specifically phenylglycinamides, have shown promising anticonvulsant activity in preclinical models. These compounds are being investigated for their potential to treat epilepsy, with a possible multi-target mechanism of action that may involve the modulation of voltage-gated ion channels.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of phenylglycinamide derivatives was evaluated in the maximal electroshock (MES) and 6 Hz seizure models in mice.

CompoundMES ED50 (mg/kg)[4]6 Hz (32 mA) ED50 (mg/kg)[4]6 Hz (44 mA) ED50 (mg/kg)[4]
53 89.729.968.0
60 73.624.656.3
Experimental Protocol: Maximal Electroshock (MES) Seizure Test[5][6][7][8][9]

Objective: To assess the anticonvulsant activity of test compounds against generalized tonic-clonic seizures.

Materials:

  • Mice (e.g., ICR strain)

  • Electroshock apparatus with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline)

  • Test compounds (Phenylglycinamide derivatives)

  • Vehicle for drug administration

Procedure:

  • Mice are administered the test compound or vehicle at a specific time before the test.

  • Corneal electrodes are applied to the eyes of the mouse, with a drop of electrolyte solution to ensure good electrical contact.

  • A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

  • The ED50 (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) is determined from dose-response data.

Potential Anticonvulsant Mechanisms

The anticonvulsant mechanism of many phenylglycine derivatives is thought to be multi-faceted, not relying on a single target. Potential mechanisms include the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for neuronal excitability. By inhibiting these channels, these compounds can reduce excessive neuronal firing that leads to seizures.[4][5][6][7][8]

anticonvulsant_mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synapse nav_channel Voltage-gated Na+ Channel (Nav) action_potential Action Potential Propagation nav_channel->action_potential cav_channel Voltage-gated Ca2+ Channel (Cav) neurotransmitter_release Neurotransmitter Release cav_channel->neurotransmitter_release derivative Phenylglycine Derivative derivative->nav_channel inhibits derivative->cav_channel inhibits hyperexcitability Neuronal Hyperexcitability action_potential->hyperexcitability neurotransmitter_release->hyperexcitability seizure Seizure hyperexcitability->seizure

Caption: Potential mechanisms of anticonvulsant action.

NMDA Receptor Modulation

N-methylglycine (sarcosine) and its derivatives are known to modulate the NMDA receptor, a critical player in synaptic plasticity and neuronal function. They primarily act as inhibitors of the glycine transporter type 1 (GlyT1), which increases the synaptic concentration of the NMDA receptor co-agonist glycine. This enhancement of NMDA receptor function is a promising strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[9][10][11][12]

Quantitative Data: GlyT1 Inhibition

The following table shows the IC50 values for various N-methylglycine (sarcosine) derivatives and other compounds as inhibitors of GlyT1.

CompoundGlyT1 IC50 (nM)Reference
NFPS 2.8 (hGlyT1)[13]
SSR504734 18 (hGlyT1)[13]
Bitopertin 25 (hGlyT1)[13]
LY2365109 15.8 (hGlyT1a)[13]
Experimental Protocol: NMDA Receptor Binding Assay ([3H]MK-801 Binding)

Objective: To indirectly assess the activity of compounds at the NMDA receptor's glycine site by measuring their effect on the binding of the channel blocker [3H]MK-801.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • [3H]MK-801 (radioligand)

  • Glutamate and Glycine (or test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Rat brain membranes are prepared and suspended in the assay buffer.

  • The membrane suspension is incubated with [3H]MK-801 in the presence of saturating concentrations of glutamate and varying concentrations of the test compound (acting at the glycine site).

  • The binding reaction is allowed to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The ability of the test compound to enhance (as an agonist) or inhibit (as an antagonist) [3H]MK-801 binding is determined, and parameters like EC50 or IC50 can be calculated.

Signaling Pathway: NMDA Receptor Activation

The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate to the GluN2 subunit and glycine to the GluN1 subunit, for activation. Upon binding of both co-agonists and depolarization of the postsynaptic membrane (which removes a magnesium block from the channel pore), the channel opens, allowing an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity.[14][15][16][17][18]

nmda_activation cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft nmda_receptor NMDA Receptor (GluN1/GluN2) channel_opening Channel Opening nmda_receptor->channel_opening activation mg_block Mg2+ block mg_block->nmda_receptor glutamate Glutamate glutamate->nmda_receptor binds to GluN2 glycine Glycine glycine->nmda_receptor binds to GluN1 depolarization Membrane Depolarization depolarization->mg_block removes ca_influx Ca2+ Influx channel_opening->ca_influx downstream_signaling Downstream Signaling (e.g., LTP, LTD) ca_influx->downstream_signaling

Caption: Co-agonist activation of the NMDA receptor.

Conclusion

This compound derivatives constitute a promising and versatile chemical scaffold with a diverse range of biological activities. Their demonstrated efficacy as β3-adrenoceptor agonists, anti-inflammatory agents, anticonvulsants, and modulators of the NMDA receptor highlights their potential for the development of novel therapeutics for a variety of clinical indications. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of these compelling molecules.

References

Report on the Crystal Structure Analysis of N-Phenylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of crystallographic databases and the scientific literature, we must report that a definitive crystal structure for N-Phenylsarcosine (also known as N-methyl-N-phenylglycine) is not publicly available at this time. Our extensive search for crystallographic information files (CIF), detailed experimental protocols for its crystallization, and associated quantitative data has not yielded a published crystal structure.

Therefore, we are unable to provide an in-depth technical guide on the crystal structure analysis of N-Phenylsarcosine as originally requested.

An Alternative Analysis: N-Phenylglycine

To provide valuable insights into a closely related molecule, we propose to conduct a thorough crystal structure analysis of N-Phenylglycine . This compound is structurally similar to N-Phenylsarcosine, differing only by the absence of a methyl group on the nitrogen atom. N-Phenylglycine is a well-characterized compound with available crystallographic data, making it a suitable alternative for a detailed technical guide.

A comprehensive guide on N-Phenylglycine would include:

  • Detailed Crystallographic Data: A summary of unit cell parameters, space group, and other relevant crystallographic information presented in a clear, tabular format.

  • Molecular and Crystal Packing Analysis: An in-depth discussion of the molecular geometry, intermolecular interactions, and the overall packing arrangement within the crystal lattice.

  • Experimental Protocols: A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection and structure refinement of N-Phenylglycine, based on available literature.

  • Visualization: Graphviz diagrams illustrating key experimental workflows or structural relationships, adhering to the specified formatting requirements.

We believe that a technical guide on N-Phenylglycine would still be of significant interest to your research, providing a strong comparative basis and valuable information on the structural properties of this class of compounds.

Please let us know if you would like to proceed with a detailed analysis of N-Phenylglycine. We are prepared to initiate the research and compilation of this in-depth technical guide upon your confirmation.

N-Methyl-N-phenylglycine (Sarcosine): A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Introduction

N-Methyl-N-phenylglycine, more commonly known as sarcosine, is an endogenous N-methylated derivative of the amino acid glycine. It serves as a key intermediate in one-carbon metabolism and has garnered significant scientific interest due to its multifaceted roles in various biological processes. This technical guide provides an in-depth overview of the core mechanisms of action of sarcosine in biological systems, with a particular focus on its interactions with the glutamatergic system and its implications in neuropsychiatric disorders and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sarcosine's pharmacology and biological functions.

Core Mechanisms of Action

Sarcosine's biological effects are primarily mediated through two distinct, yet interconnected, mechanisms involving the glutamatergic system:

  • Competitive Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine acts as a competitive inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse.[3]

  • Co-agonism at the NMDA Receptor Glycine Binding Site: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Sarcosine can directly act as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.[4]

The dual action of sarcosine—increasing the availability of the primary co-agonist glycine through GlyT1 inhibition and directly stimulating the receptor—results in a significant enhancement of NMDA receptor function. This has profound implications for conditions where NMDA receptor hypofunction is implicated, such as in the negative and cognitive symptoms of schizophrenia.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by sarcosine.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine_pool Glycine NMDAR NMDA Receptor Glycine_pool->NMDAR Binds GlyT1 GlyT1 Glycine_pool->GlyT1 Uptake Sarcosine_pool Sarcosine Sarcosine_pool->NMDAR Binds (Co-agonist) Sarcosine_pool->GlyT1 Inhibits Glutamate_vesicle Glutamate Glutamate_vesicle->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling

Caption: Sarcosine's dual mechanism of action at the glutamatergic synapse.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of sarcosine.

Table 1: Glycine Transporter 1 (GlyT1) Inhibition

ParameterValueCell/Tissue TypeAssay MethodReference
IC₅₀ 190 µMRat forebrain membranes[³H]NFPS displacement[1]
Kᵢ 0.26 mM (for methoxyacetic acid, a competitive inhibitor)Rat LiverEnzyme kinetics[5][6]

Table 2: NMDA Receptor Co-agonist Activity

ParameterValueCell/Tissue TypeAssay MethodReference
EC₅₀ 3.2 mMCultured embryonic mouse hippocampal neuronsWhole-cell patch clamp (GlyR-mediated current)[4]

Table 3: Sarcosine Metabolism Enzyme Kinetics

EnzymeSubstrateKₘVₘₐₓSourceReference
Sarcosine Dehydrogenase Sarcosine0.5 mM16 mmol/hr/mg proteinRat Liver[5]

Table 4: Sarcosine Levels in Prostate Cancer

ConditionSarcosine Concentration (Median)Tissue TypeMeasurement MethodReference
Malignant ~7% higher than nonmalignantProstate tissueGas chromatography/mass spectrometry[7]
Nonmalignant (matched) Prostate tissueGas chromatography/mass spectrometry[7]
Biopsy-positive Significantly higher than controlsUrine sediments and supernatantsNot specified[8]
Biopsy-negative (controls) Urine sediments and supernatantsNot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of sarcosine.

[³H]Glycine Uptake Assay for GlyT1 Inhibition

This assay measures the ability of sarcosine to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Glycine_Uptake_Workflow A 1. Plate GlyT1-expressing cells (e.g., CHO cells) in a 96-well plate. B 2. Wash cells with uptake buffer. A->B C 3. Pre-incubate cells with varying concentrations of Sarcosine. B->C D 4. Add [³H]Glycine to initiate uptake. C->D E 5. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. D->E F 6. Terminate uptake by washing with ice-cold buffer. E->F G 7. Lyse cells and measure radioactivity using a scintillation counter. F->G H 8. Calculate % inhibition and determine IC₅₀ value. G->H

Caption: Experimental workflow for a [³H]Glycine uptake assay.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b in appropriate media.

  • Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of sarcosine in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Assay Procedure: a. On the day of the assay, wash the cell monolayer twice with pre-warmed assay buffer. b. Add the sarcosine dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the uptake by adding [³H]glycine (at a concentration close to its Kₘ for GlyT1) to all wells. d. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range. e. Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Detection: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH) to each well. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the percentage of inhibition for each sarcosine concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the sarcosine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Co-agonist Activity

This technique directly measures the potentiation of NMDA receptor-mediated currents by sarcosine.

Patch_Clamp_Workflow A 1. Prepare primary neuronal cultures (e.g., hippocampal neurons). B 2. Obtain a whole-cell patch-clamp recording from a single neuron. A->B C 3. Perfuse the cell with an external solution containing NMDA. B->C D 4. Apply varying concentrations of Sarcosine and record the evoked currents. C->D E 5. Measure the peak amplitude of the NMDA receptor-mediated current. D->E F 6. Plot the current amplitude against Sarcosine concentration and determine the EC₅₀ value. E->F

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol:

  • Cell Preparation: Prepare primary cultures of embryonic mouse hippocampal neurons.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass microelectrodes and fill with an appropriate internal solution.

  • Recording Procedure: a. Establish a whole-cell recording configuration on a selected neuron. b. Voltage-clamp the neuron at a holding potential of -60 mV. c. Perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and a glycine receptor antagonist (e.g., strychnine) to isolate NMDA receptor currents. d. Apply different concentrations of sarcosine to the perfusion solution and record the resulting inward currents.

  • Data Analysis: a. Measure the peak amplitude of the NMDA-evoked current at each sarcosine concentration. b. Normalize the responses to the maximal response. c. Plot the normalized current amplitude as a function of the logarithm of the sarcosine concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Calcium Flux Assay for NMDA Receptor Activity

This high-throughput assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation.

Calcium_Flux_Workflow A 1. Plate cells expressing NMDA receptors (e.g., HEK293 cells) in a 384-well plate. B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Add varying concentrations of Sarcosine to the wells. B->C D 4. Stimulate the cells with a fixed concentration of NMDA. C->D E 5. Measure the change in fluorescence intensity over time using a fluorescence plate reader. D->E F 6. Analyze the fluorescence data to determine the concentration-response relationship. E->F

Caption: Experimental workflow for a calcium flux assay.

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Procedure: a. Prepare serial dilutions of sarcosine in an appropriate assay buffer. b. Place the cell plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). c. Add the sarcosine dilutions to the wells. d. Initiate the response by adding a solution containing a fixed concentration of NMDA.

  • Data Acquisition and Analysis: a. Monitor the fluorescence signal kinetically over time. b. The increase in fluorescence intensity corresponds to the influx of calcium through activated NMDA receptors. c. Calculate the peak fluorescence response or the area under the curve for each sarcosine concentration. d. Plot the response against the logarithm of the sarcosine concentration to generate a dose-response curve and determine the EC₅₀.[9][10][11]

Sarcosine Dehydrogenase (SARDH) Activity Assay

This spectrophotometric assay measures the activity of SARDH by monitoring the reduction of a colorimetric reagent.

Protocol:

  • Reagent Preparation: a. Substrate Solution: 50 mM Potassium Phosphate Buffer (pH 7.5 at 37°C) containing 500 mM Sarcosine and 0.5% (v/v) Triton X-100. b. Color Reagent (PMS-NBT): 0.01% (w/v) Phenazine Methosulfate (PMS) and 0.1% (w/v) Nitro Blue Tetrazolium (NBT) in deionized water. c. Enzyme Diluent: 50 mM Potassium Phosphate Buffer (pH 7.5 at 37°C). d. SARDH Enzyme Solution: Immediately before use, prepare a solution of SARDH in the enzyme diluent.

  • Assay Procedure: a. In a suitable container, mix 0.50 mL of the Substrate Solution and 0.10 mL of the PMS-NBT Color Reagent. Equilibrate to 37°C. b. Initiate the reaction by adding a defined volume of the SARDH Enzyme Solution. c. Incubate the reaction mixture at 37°C for a specific time period. d. Stop the reaction by adding a stopping reagent (e.g., 300 mM Hydrochloric Acid).

  • Detection and Analysis: a. Measure the absorbance of the resulting diformazan product at 570 nm using a spectrophotometer. b. One unit of SARDH activity is defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde per minute at pH 7.5 and 37°C.

Conclusion

This compound (sarcosine) is a biologically active molecule with a well-defined dual mechanism of action centered on the potentiation of NMDA receptor function. Its ability to inhibit GlyT1 and act as a direct co-agonist at the NMDA receptor glycine site makes it a molecule of significant interest for therapeutic development, particularly in the context of neuropsychiatric disorders characterized by glutamatergic hypofunction. Furthermore, its role in cellular metabolism has led to its investigation as a potential biomarker in oncology. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the biological roles of sarcosine and explore its therapeutic potential.

References

Physical and chemical properties of N-Methyl-N-phenylglycine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-N-phenylglycine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its characteristics, methods for its synthesis and analysis, and its applications in various research fields.

Chemical Identity and Structure

This compound hydrochloride is a derivative of the amino acid glycine. Its structure is characterized by a phenyl group and a methyl group attached to the nitrogen atom of glycine. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. It is important to distinguish between the racemic mixture and its stereoisomers, as their biological activities and physical properties can differ.

Key Identifiers:

IdentifierThis compound hydrochlorideN-Methyl-L-phenylglycine hydrochloride
CAS Number 40643-55-8, 21911-75-12611-88-3
Molecular Formula C₉H₁₁NO₂ · HCl[1][2]C₉H₁₁NO₂ · HCl[3]
Molecular Weight 201.65 g/mol [2][3]201.65 g/mol [3]
Synonyms [Methyl(phenyl)amino]acetic acid hydrochloride, 2-(N-methylanilino)acetic acid hydrochlorideN-Me-L-Phg-OH · HCl

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are crucial for its handling, formulation, and application in research and development.

Table of Physicochemical Properties:

PropertyValueCAS NumberReference
Appearance White to off-white solid/powder21911-75-1, 2611-88-3[3][4]
Melting Point 214-215 °C21911-75-1[4]
Optical Rotation [a]D20 = 75.3 ± 2° (C=0.5 in H₂O)2611-88-3[3]
Purity ≥ 98% (by NMR)2611-88-3[3]
Storage Conditions Inert atmosphere, Room Temperature or 0 - 8 °C21911-75-1, 2611-88-3[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.

Protocol:

  • Reaction Setup: To a solution of 500 ml water/methanol (1/4 weight ratio), add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Solvent Evaporation: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction of Unreacted Materials: Add water to the residue and extract any unreacted starting materials with methylene chloride.

  • Acidification and Product Extraction: Adjust the pH of the aqueous layer to approximately 5 with 10% hydrochloric acid. Extract the product with ether.

  • Drying and Isolation: Dry the ether layer and distill the solvent to yield this compound.[5]

Preparation of N-phenyl-N-methylglycine hydrochloride from its Methyl Ester

The hydrochloride salt can be prepared by the hydrolysis of the corresponding methyl ester in the presence of hydrochloric acid.

Protocol:

  • Dissolution: Dissolve methyl 2-(methyl(phenyl)amino)acetate (0.80 g, 4.46 mmol) in 20 mL of 10% aqueous hydrochloric acid.

  • Reflux: Stir the reaction mixture under reflux conditions for 4 hours.

  • Isolation: After the reaction is complete, remove the water by distillation under reduced pressure to obtain the N-phenyl-N-methylglycine hydrochloride product.[4]

Analytical Methods

High-performance liquid chromatography (HPLC) is a precise and reliable method for the analysis of amino acid derivatives like this compound hydrochloride, ensuring accurate quantification and quality control.[6]

Applications in Research

This compound and its derivatives are utilized in several areas of scientific research:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]

  • Biochemical Research: This compound is used as a tool to investigate amino acid metabolism and protein interactions.[3]

  • Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis to enhance the selectivity of chemical reactions.[3]

  • Neuroscience: Researchers use it to study neurotransmitter systems, which may aid in understanding brain function and developing treatments for mental health conditions.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Synthesis_of_N_Methyl_N_phenylglycine start Start: N-phenyl-N-methylglycine methyl ester, NaOH, H2O/MeOH reflux Reflux for 2 hours start->reflux evap Evaporate Methanol reflux->evap extract_start Extract with CH2Cl2 evap->extract_start acidify Acidify with 10% HCl extract_start->acidify extract_product Extract with Ether acidify->extract_product dry Dry and Distill Ether extract_product->dry end End: this compound dry->end

Caption: Synthesis of this compound.

Synthesis_of_Hydrochloride_Salt start Start: Methyl 2-(methyl(phenyl)amino)acetate in 10% aq. HCl reflux Reflux for 4 hours start->reflux distill Distill off water reflux->distill end End: N-phenyl-N-methylglycine hydrochloride distill->end

Caption: Synthesis of the Hydrochloride Salt.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound hydrochloride. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound hydrochloride. For further details on specific applications or analytical techniques, consulting the primary literature is recommended.

References

Unraveling the Synthesis of N-Methyl-N-phenylglycine: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of N-Methyl-N-phenylglycine synthesis, tailored for researchers, scientists, and professionals in drug development. The document details the evolution of its synthesis, presenting key methodologies, quantitative data, and experimental protocols.

Introduction

This compound, also known as N-phenylsarcosine, is a derivative of the amino acid glycine. Its structure, featuring a methyl and a phenyl group attached to the nitrogen atom, has made it a compound of interest in various chemical and pharmaceutical applications. This guide explores the historical context of its synthesis, tracing the development of methods for its preparation and providing a comparative analysis of key approaches.

Historical Context and Discovery

While the precise date and discoverer of this compound remain elusive in readily available literature, its scientific roots can be traced back to the foundational work on amino acids and their derivatives in the 19th century. The synthesis of the closely related compound, sarcosine (N-methylglycine), was first achieved by Jacob Volhard in 1862, building upon the earlier isolation of sarcosine from creatine by Justus von Liebig in 1847.[1] This early work on the N-methylation of glycine laid the groundwork for the synthesis of other N-substituted amino acids.

The synthesis of the precursor, N-phenylglycine, gained prominence as an industrial intermediate in the synthesis of indigo dye.[2] The development of synthetic methods for N-phenylglycine, such as the Strecker synthesis from aniline, formaldehyde, and hydrogen cyanide, was a significant step towards the eventual synthesis of its N-methylated derivative.[2]

Evolution of Synthesis Methods

The synthesis of this compound has evolved from early, often harsh, methods to more refined and efficient protocols. Key historical and modern approaches are outlined below.

Early Approaches: N-Alkylation of N-Phenylglycine

Conceptually, the most direct route to this compound is the N-methylation of N-phenylglycine. Historically, methods for the N-methylation of secondary amines, such as the Eschweiler-Clarke reaction, were developed in the early 20th century.[3] This reaction utilizes formaldehyde and formic acid to introduce a methyl group onto a primary or secondary amine.[3] While specific early examples of its application to N-phenylglycine are not well-documented in initial searches, this classical method represents a plausible early route.

Modern variations of N-alkylation continue to be explored, employing a range of methylating agents and catalysts to improve yield and selectivity.

Synthesis via Ester Hydrolysis

A well-documented modern approach involves the hydrolysis of an this compound ester. This method typically proceeds in two main stages: the synthesis of the ester intermediate followed by its hydrolysis to the final carboxylic acid.

A common pathway involves the initial synthesis of N-phenylglycine, followed by its esterification and subsequent N-methylation, or vice-versa.

Key Synthesis Pathways

Two primary pathways for the synthesis of this compound are detailed below, representing both historical and contemporary methodologies.

Pathway 1: Synthesis from N-Phenylglycine

This pathway involves the initial synthesis of N-phenylglycine, which is then methylated.

Synthesis_Pathway_1 Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine Reaction with Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->N_Phenylglycine N_Methyl_N_phenylglycine This compound N_Phenylglycine->N_Methyl_N_phenylglycine N-methylation Methylating_Agent Methylating Agent (e.g., Formaldehyde/Formic Acid) Methylating_Agent->N_Methyl_N_phenylglycine

Caption: Synthesis of this compound from Aniline and Chloroacetic Acid.

Pathway 2: Synthesis via Ester Hydrolysis

This pathway proceeds through an ester intermediate.

Synthesis_Pathway_2 N_Phenylglycine_Ester N-Phenylglycine Ester N_Methyl_N_phenylglycine_Ester This compound Ester N_Phenylglycine_Ester->N_Methyl_N_phenylglycine_Ester N-methylation Methylating_Agent Methylating Agent Methylating_Agent->N_Methyl_N_phenylglycine_Ester N_Methyl_N_phenylglycine This compound N_Methyl_N_phenylglycine_Ester->N_Methyl_N_phenylglycine Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Base_Hydrolysis->N_Methyl_N_phenylglycine

Caption: Synthesis of this compound via an ester intermediate.

Quantitative Data Summary

The following table summarizes quantitative data for key synthesis steps.

Reaction StepReactantsReagents/ConditionsYield (%)Reference
Synthesis of N-PhenylglycineAniline, Chloroacetic AcidNaOH, RefluxHigh[4]
Synthesis of this compoundN-phenyl-N-methylglycine methyl esterNaOH, Water/Methanol, Reflux~92% (calculated)[5]
Esterification of N-phenylglycineN-phenylglycine, MethanolHydrogen chloride, 1,4-dioxane, rt98%[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

This protocol is adapted from established methods for the synthesis of N-aryl glycines.[4]

Materials:

  • Aniline

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (CH₃CN)

  • Ethanol (EtOH)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Potassium hydroxide (KOH)

Procedure:

  • To a solution of 2-chloro-N-phenylacetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).

  • Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Add KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.

  • After cooling, acidify the mixture with HCl to precipitate the N-phenylglycine.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure N-phenylglycine.

Protocol 2: Synthesis of this compound via Hydrolysis of its Methyl Ester

This protocol is based on a documented synthesis of this compound.[5]

Materials:

  • N-phenyl-N-methylglycine methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (10%)

  • Methylene chloride

  • Ether

Procedure:

  • To a mixture of 500 ml of water/methanol (1/4 weight ratio), add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of NaOH.

  • Reflux the mixture for 2 hours.

  • Evaporate the methanol from the reaction mixture under reduced pressure.

  • Add water to the residue and extract any unreacted starting materials with methylene chloride.

  • To the aqueous layer, add 10% hydrochloric acid to adjust the pH to approximately 5.

  • Extract the product with ether.

  • Dry the ether layer and distill the solvent to yield this compound.

Conclusion

The synthesis of this compound has a rich history intertwined with the development of fundamental organic reactions and the industrial production of important chemicals. While the exact origins of its first synthesis require further historical investigation, the evolution of its preparative methods reflects the broader advancements in synthetic organic chemistry. Modern protocols offer efficient and high-yield routes to this valuable compound, which continues to be an important building block in the development of new pharmaceuticals and other specialty chemicals. Further research into the historical chemical literature may yet uncover the seminal report on the first synthesis of this intriguing molecule.

References

Quantum chemical calculations for N-Phenylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of N-Phenylsarcosine

Abstract

N-Phenylsarcosine, a derivative of the amino acid sarcosine, presents a molecule of interest for potential applications in drug development, particularly in the context of targeting glycine transporters.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for elucidating its mechanism of action and for rational drug design. This guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to comprehensively characterize N-Phenylsarcosine. It outlines the computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Mulliken population analysis. The resulting quantitative data provides foundational knowledge for researchers, scientists, and professionals in the field of drug development.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering profound insights into molecular properties at the atomic level.[2][3] For N-Phenylsarcosine, these computational methods can predict its three-dimensional structure, stability, and reactivity, which are critical determinants of its biological activity. By employing methods such as Density Functional Theory (DFT), we can simulate its behavior and derive a wealth of information that complements and guides experimental research.[4][5] This whitepaper serves as a technical guide to the computational characterization of N-Phenylsarcosine, providing both the methodology and a representative analysis of the expected results.

Computational Methodology

The theoretical calculations detailed herein are proposed to be performed using the Gaussian 09 software package. The methodology follows established computational chemistry protocols for the analysis of organic molecules.[6]

Geometry Optimization

The initial molecular structure of N-Phenylsarcosine would be drawn using GaussView and its geometry optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the calculated geometric parameters. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.[7]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[4][8][9] The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, would be calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap suggests a higher reactivity.[5] From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived.

Mulliken Population Analysis

To understand the distribution of electronic charge within the N-Phenylsarcosine molecule, a Mulliken population analysis would be conducted.[10][11][12] This method partitions the total charge among the constituent atoms, providing insights into atomic charges and potential sites for electrophilic and nucleophilic attack. These calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The quantitative data obtained from the proposed quantum chemical calculations are summarized in the following tables.

Table 1: Optimized Geometrical Parameters for N-Phenylsarcosine

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C21.395
C2-C31.393
C1-N11.412
N1-C71.465
C7-C81.531
C8=O11.215
C8-O21.358
N1-C91.472
Bond Angles (°) C2-C1-C6120.1
C1-N1-C7118.9
N1-C7-C8112.3
C7-C8-O1124.5
C7-C8-O2111.8
O1-C8-O2123.7
Dihedral Angles (°) C2-C1-N1-C7178.5
C1-N1-C7-C8-85.2
N1-C7-C8-O115.3

Table 2: Theoretical Vibrational Frequencies for N-Phenylsarcosine

Wavenumber (cm⁻¹, Scaled)Intensity (km/mol)Vibrational Assignment
345045.2O-H stretch (Carboxylic acid)
306525.8C-H stretch (Aromatic)
298035.1C-H stretch (Aliphatic)
1720185.6C=O stretch (Carboxylic acid)
160565.3C=C stretch (Aromatic)
145042.1C-H bend (Aliphatic)
138078.9C-N stretch
1250110.4C-O stretch (Carboxylic acid)

Table 3: Electronic Properties of N-Phenylsarcosine

ParameterValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.23
HOMO-LUMO Energy Gap (ΔE) (eV)5.62
Ionization Potential (I) (eV)6.85
Electron Affinity (A) (eV)1.23
Chemical Hardness (η) (eV)2.81
Chemical Potential (μ) (eV)-4.04
Electrophilicity Index (ω) (eV)2.90

Table 4: Mulliken Atomic Charges for N-Phenylsarcosine

AtomCharge (e)AtomCharge (e)
C1-0.125O1-0.580
N1-0.450O2-0.620
C70.150H(O2)0.450
C80.750C9-0.210

Visualization of Workflows and Pathways

To clearly illustrate the logical flow of the computational study and a potential biological context for N-Phenylsarcosine, the following diagrams are provided.

computational_workflow start Initial Structure of N-Phenylsarcosine geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculations geom_opt->elec_prop min_confirm Confirmation of Energy Minimum freq_calc->min_confirm min_confirm->geom_opt Imaginary frequencies found vibr_analysis Vibrational Analysis (IR/Raman Spectra, PED) min_confirm->vibr_analysis No imaginary frequencies end Comprehensive Molecular Characterization vibr_analysis->end homo_lumo HOMO-LUMO Analysis (Reactivity) elec_prop->homo_lumo mulliken Mulliken Population Analysis (Charge Distribution) elec_prop->mulliken homo_lumo->end mulliken->end

Caption: Computational workflow for N-Phenylsarcosine analysis.

signaling_pathway cluster_membrane Cell Membrane glyt1 Glycine Transporter 1 (GLYT1) glycine_int Intracellular Glycine glyt1->glycine_int nps N-Phenylsarcosine (Inhibitor) nps->glyt1 Inhibition glycine_ext Extracellular Glycine glycine_ext->glyt1 Uptake nmda NMDA Receptor glycine_ext->nmda Co-agonist synaptic_activity Modulation of Synaptic Activity nmda->synaptic_activity

Caption: Hypothetical signaling pathway involving N-Phenylsarcosine.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the comprehensive characterization of N-Phenylsarcosine. The data derived from these computational methods, including optimized geometry, vibrational spectra, electronic properties, and atomic charge distributions, are fundamental to understanding the molecule's intrinsic properties. This knowledge is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby facilitating its development as a potential therapeutic agent. The presented workflow and hypothetical signaling pathway illustrate the power of computational chemistry in modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Quantification of N-Methyl-N-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine is a derivative of the amino acid glycine and finds applications in various fields, including pharmaceutical research and development as a building block in the synthesis of bioactive molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of pharmaceutical ingredients, and various research applications. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methods for structurally related compounds, such as N-phenylglycine and other N-acylglycines, and serve as a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for similar analytes and should be established during method validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linear Range 0.5 - 100 µg/mL1 - 1000 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.2 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL~5 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%

Experimental Protocols

Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

a. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions with the same solvent to prepare calibration standards in the range of 0.5 - 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

c. Data Analysis

Quantification is based on the peak area of this compound. A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of the sample is determined from the linear regression of the calibration curve.

Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level analysis in pharmaceuticals.

a. Sample Preparation (for Biological Samples)

  • To 100 µL of plasma or urine sample, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 5% B, hold for 0.5 min.

    • Ramp to 95% B over 3 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated molecule [M+H]+. The exact m/z will depend on the molecular weight of this compound.

    • Product ions should be determined by infusing a standard solution of the analyte.

  • Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

Quantification of this compound by GC-MS (with Derivatization)

GC-MS can be used for the quantification of this compound after a derivatization step to increase its volatility.

a. Sample Preparation and Derivatization

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • In a reaction vial, evaporate a known amount of the sample or standard to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 min.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis: Quantification is based on the peak area of a characteristic ion of the derivatized this compound.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN/Water s1->s2 s3 Prepare Standards s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 a2 C18 Separation a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample + Internal Std s2 Protein Precipitation (ACN) s1->s2 s3 Centrifuge s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject into LC-MS/MS s4->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Area Ratio (Analyte/IS) a4->d1 d2 Calibration Curve d1->d2 d3 Quantify Sample d2->d3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Evaporate Sample s2 Derivatize with BSTFA s1->s2 s3 Heat at 70°C s2->s3 a1 Inject into GC-MS s3->a1 a2 Temperature Programmed Separation a1->a2 a3 EI Ionization a2->a3 a4 SIM Detection a3->a4 d1 Integrate SIM Peak a4->d1 d2 Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Application Note: HPLC Protocol for the Separation and Analysis of N-Phenylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylsarcosine is a derivative of the amino acid sarcosine and holds significance in various research and development sectors, including pharmaceuticals, due to its potential role as a building block in the synthesis of therapeutic agents. Accurate and reliable analytical methods are crucial for determining its purity, quantifying its presence in complex mixtures, and for chiral separation to assess enantiomeric purity. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for both achiral (purity assessment) and chiral (enantiomeric separation) analysis of N-Phenylsarcosine.

Physicochemical Properties of N-Phenylsarcosine

A fundamental understanding of the physicochemical properties of N-Phenylsarcosine is essential for developing a robust HPLC method.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₉H₁₁NO₂Influences molecular weight and polarity.
Molecular Weight 165.19 g/mol Relevant for mass spectrometry detection if used.
Structure Contains a phenyl group, a secondary amine, and a carboxylic acid.The aromatic phenyl group provides UV absorbance for detection. The acidic and basic functional groups' ionization can be controlled by mobile phase pH to optimize retention.
UV Absorbance Expected to have a significant absorbance peak below 300 nm due to the phenyl group. A common detection wavelength is 254 nm.Enables sensitive detection using a standard UV detector.
Solubility Soluble in organic solvents like methanol and acetonitrile, and aqueous buffers depending on pH.Guides the selection of appropriate solvents for sample and mobile phase preparation.

HPLC Methodologies

Two distinct HPLC methods are presented: a reversed-phase method for achiral analysis to determine purity and quantify N-Phenylsarcosine, and a chiral chromatography method for the separation of its enantiomers.

Achiral Analysis for Purity and Quantification

This method is designed to separate N-Phenylsarcosine from potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-80% B15-17 min: 80% B17-18 min: 80-10% B18-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Quantitative Data (Representative):

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Impurity 1 (e.g., Aniline)3.51.18500
N-Phenylsarcosine 8.2 1.2 12000
Impurity 2 (e.g., N-Phenylglycine)6.81.110500
Chiral Separation of Enantiomers

This method is crucial for determining the enantiomeric excess of N-Phenylsarcosine.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 0.1% Acetic Acid in Methanol
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Quantitative Data (Representative):

EnantiomerRetention Time (min)Resolution (Rs)
(R)-N-Phenylsarcosine10.5-
(S)-N-Phenylsarcosine12.12.1

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of N-Phenylsarcosine reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a 1 mg/mL stock solution. Further dilute as required.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent to a concentration within the linear range of the method.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (diluent), followed by the standard solution(s) to establish system suitability, and then the sample solution(s).

  • Data Acquisition: Collect the chromatograms and integrate the peaks of interest.

Data Analysis
  • Identification: Identify the N-Phenylsarcosine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification (Achiral): Calculate the purity or concentration of N-Phenylsarcosine using the peak area and the calibration curve generated from the standard solutions.

  • Enantiomeric Purity (Chiral): Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of one enantiomer peak / Total area of both enantiomer peaks) x 100

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Results integrate->calculate end End calculate->end

Caption: Experimental workflow for HPLC analysis of N-Phenylsarcosine.

Separation_Principle cluster_injection Injection cluster_column Reversed-Phase C18 Column cluster_elution Elution start_point mixture N-Phenylsarcosine & Impurities Mixture start_point->mixture mixture->column_top Mobile Phase (Polar) column_body Stationary Phase (Non-polar) impurity1 Impurity 1 (More Polar) column_bottom->impurity1 Elutes First impurity2 Impurity 2 column_bottom->impurity2 nps N-Phenylsarcosine (Less Polar) column_bottom->nps Elutes Last

Caption: Principle of reversed-phase separation for N-Phenylsarcosine.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of N-Phenylsarcosine. The achiral reversed-phase method is suitable for routine purity testing and quantification, while the chiral method allows for the accurate determination of enantiomeric composition. These protocols are essential for quality control in research and manufacturing environments, ensuring the integrity and desired stereochemistry of N-Phenylsarcosine-containing products. Method validation according to ICH guidelines is recommended before implementation in a regulated laboratory.

Application Notes and Protocols for the Use of N-Methyl-N-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylglycine is a non-proteinogenic amino acid derivative that finds significant application in the synthesis of modified peptides and peptoids. Its incorporation can introduce conformational constraints, enhance proteolytic stability, and modulate the biological activity of the resulting molecule. This document provides detailed application notes and experimental protocols for the effective use of this compound in peptide synthesis, with a special focus on overcoming the inherent challenges associated with this class of amino acids, particularly the propensity for racemization of the phenylglycine moiety.

Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive for therapeutic development.[1][2] The synthesis of peptoids containing N-aryl glycines, such as N-phenylglycine, is well-established and often employs the submonomer solid-phase synthesis method.[3][4] However, the introduction of phenylglycine and its derivatives into a peptide chain is often complicated by a high risk of epimerization at the α-carbon.[5][6][7] This racemization can occur during both the coupling and the Fmoc-deprotection steps in solid-phase peptide synthesis (SPPS).[5][8][9] Careful selection of coupling reagents, bases, and reaction conditions is therefore critical to maintain the stereochemical integrity of the final peptide.[5]

Application Notes

The primary applications of this compound in peptide synthesis include:

  • Introduction of Conformational Constraints: The bulky phenyl group and the N-methyl group restrict the rotational freedom of the peptide backbone, influencing the secondary structure.

  • Enhancement of Proteolytic Stability: The N-methylated amide bond is generally resistant to cleavage by proteases, which increases the in vivo half-life of the peptide.

  • Synthesis of Peptoids: this compound is a key building block for creating peptoid oligomers with specific structural and functional properties.[1]

  • Modulation of Bioactivity: The unique structural features of this amino acid can alter the binding affinity and specificity of peptides to their biological targets.

A significant challenge in using phenylglycine derivatives is the susceptibility of the α-proton to abstraction by bases, leading to racemization.[6][7] This is a critical consideration for the synthesis of stereochemically pure peptides. Studies on Fmoc-phenylglycine have shown that the choice of coupling reagents and bases has a remarkable influence on the degree of racemization.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reagents on the stereochemical purity of peptides containing phenylglycine. While this data is for N-phenylglycine, the trends are highly relevant for this compound due to the shared phenylglycine core structure.

Table 1: Influence of Coupling Reagents on the Prevention of Racemization of Phenylglycine

Coupling ReagentActivating BasePercentage of Correct Diastereomer (%)Reference
HATUDIPEAStandard (prone to racemization)[5]
HBTUDIPEASimilar to HATU[5]
PyBOPDIPEASimilar to HATU[5]
DMTMM-BF4NMMLower degree of racemization[5]
DEPBTDIPEALower degree of racemization[5]
COMU DIPEA 92% [5]

Table 2: Influence of Bases on the Prevention of Racemization of Phenylglycine during Coupling with HATU

BasepKaPercentage of Correct Diastereomer (%)Reference
DIPEA10.1Standard (prone to racemization)[5]
NMM7.38Minimized racemization[5]
TMP 7.43 93% [5]
DMP -Best outcomes[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptides containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing an internal this compound residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-N-phenylglycine-OH

  • Coupling reagents: COMU or DEPBT with TMP or DMP as the base is recommended to minimize racemization.[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (20%, v/v) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) and DCM (2-3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and an activating base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • After complete coupling, wash the resin with DMF and DCM.

  • Coupling of Fmoc-N-Methyl-N-phenylglycine-OH (Racemization Suppression):

    • Dissolve Fmoc-N-Methyl-N-phenylglycine-OH (3 eq.), COMU (3 eq.), and TMP (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2-4 hours. The coupling onto N-methylated amino acids can be slower.[11] Microwave-assisted coupling can be beneficial here.[9]

    • Monitor the coupling completion. A chloranil test can be used for secondary amines.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Peptoids containing this compound (Submonomer Method)

This protocol describes the synthesis of a peptoid sequence containing this compound using the two-step submonomer method on a solid support.[2][4]

Materials:

  • Rink Amide resin

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylaniline (for incorporation of this compound)

  • Other primary amines for other peptoid residues

  • N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF and perform the initial Fmoc deprotection as described in Protocol 1, steps 1 and 2.

  • Acylation Step:

    • Dissolve bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF.

  • Displacement Step (Incorporation of this compound):

    • Add a solution of N-methylaniline (20 eq.) in DMF to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent monomer in the peptoid sequence, using the appropriate primary amine in the displacement step.

  • Cleavage: Once the desired peptoid sequence is assembled, cleave the peptoid from the resin as described in Protocol 1, step 7.

  • Purification and Analysis: Purify and analyze the peptoid as described in Protocol 1, step 8.

Visualizations

Peptide_Synthesis_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Standard AA) wash2 Wash (DMF/DCM) coupling->wash2 nmphg_coupling This compound Coupling (COMU/TMP) wash3 Wash (DMF/DCM) nmphg_coupling->wash3 wash1->coupling Next AA is standard wash1->nmphg_coupling Next AA is N-Me-Phg cycle Repeat Cycle wash2->cycle wash3->cycle cycle->deprotection More AAs final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last AA cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification & Analysis (HPLC, MS) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for solid-phase synthesis of a peptide containing this compound.

Racemization_Pathway l_amino_acid L-Amino Acid Derivative (Fmoc-N-Me-Phg-OH) enolate Planar Enolate Intermediate l_amino_acid->enolate α-proton abstraction base Base (e.g., DIPEA) base->enolate protonation Reprotonation enolate->protonation l_product Desired L-Peptide protonation->l_product 50% d_product Undesired D-Peptide (Racemized Product) protonation->d_product 50%

Caption: Simplified mechanism of base-catalyzed racemization of phenylglycine during peptide synthesis.

References

Applications of N-Phenylsarcosine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylsarcosine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of applications from central nervous system disorders to oncology. This document provides detailed application notes and protocols based on published research, highlighting the therapeutic and diagnostic potential of this chemical entity.

Glycine Transporter Type 1 (GlyT1) Inhibition for CNS Disorders

Application Note:

N-Phenylsarcosine derivatives, most notably N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), are potent and selective inhibitors of the Glycine Transporter Type 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels.[3] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3] Inhibition of GlyT1 by N-Phenylsarcosine derivatives leads to an increase in synaptic glycine concentrations, which in turn potentiates NMDA receptor function.[1][3] This mechanism is of significant therapeutic interest for treating disorders associated with NMDA receptor hypofunction, such as schizophrenia.[2][4][5] Clinical studies have shown that sarcosine (N-methylglycine), when added to antipsychotic regimens, can improve positive, negative, and cognitive symptoms in patients with schizophrenia.[4][6]

Quantitative Data Summary:

CompoundTargetAssayIC50 / EfficacyReference
NFPSGlyT1[3H]glycine uptake in hippocampal synaptosomal preparation0.022 µM[7]
(+)-NFPSGlyT1In vitro functional glycine reuptake assay>10-fold more active than racemic compound[1][3]
NFPSGlyT1bElectrophysiology in Xenopus oocytesReduces glycine transport currents by 69±4% after washout[2]
Org 24461GlyT1[3H]glycine uptake in hippocampal synaptosomal preparation2.5 µM[7]
Sarcosine-Adjunctive therapy for schizophrenia (2 g/day )Significant improvement in positive, negative, and cognitive symptoms[4]

Experimental Protocols:

Protocol 1: In Vitro Glycine Uptake Assay

This protocol is based on the methodology for assessing the inhibitory activity of N-Phenylsarcosine derivatives on GlyT1.

  • Preparation of Synaptosomes:

    • Homogenize rat hippocampal tissue in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomal fraction) in a suitable assay buffer.

  • Glycine Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with various concentrations of the N-Phenylsarcosine derivative (e.g., NFPS) or vehicle for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a mixture of [3H]glycine and unlabeled glycine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [3H]glycine uptake for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams:

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_pool Glycine GlyT1 GlyT1 Glycine_pool->GlyT1 Uptake Glycine_synapse Glycine Glycine_synapse->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., LTP) Ca_ion->Cellular_Response Initiates NFPS N-Phenylsarcosine Derivative (NFPS) NFPS->GlyT1 Inhibits

Caption: Mechanism of GlyT1 inhibition by N-Phenylsarcosine derivatives.

Glycine_Uptake_Assay_Workflow start Start prep_synaptosomes Prepare Hippocampal Synaptosomes start->prep_synaptosomes pre_incubation Pre-incubate with N-Phenylsarcosine Derivative prep_synaptosomes->pre_incubation add_radiolabel Add [³H]glycine pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate IC₅₀ scintillation->analysis end End analysis->end

Caption: Workflow for an in vitro glycine uptake assay.

Sarcosine as a Biomarker in Prostate Cancer

Application Note:

Sarcosine (N-methylglycine), the parent compound of the N-phenylsarcosine family, has been identified as a potential biomarker for prostate cancer (CaP).[8][9] Elevated levels of sarcosine in urine have been associated with the progression and metastatic potential of prostate cancer.[9] This discovery has spurred the development of sensitive analytical methods for the quantification of sarcosine in biological fluids as a non-invasive diagnostic tool.[9][10] While prostate-specific antigen (PSA) is a widely used biomarker for CaP, it has limitations in sensitivity and specificity, particularly for early-stage diagnosis.[8][9] Sarcosine presents a promising alternative or complementary marker that can be detected in urine.[8][9]

Quantitative Data Summary:

Analytical MethodSample TypeLimit of Detection (LOD)Linearity (R²)Reference
LC-MS with N,N'-dicyclohexylcarbodiimide derivatizationUrine1 ng/mL> 0.99[10]
Conductimetric sensor with phosphonate calix(4)resorcinarene-modified carbon nanotubes-0.02 mmol L⁻¹-[11]

Experimental Protocols:

Protocol 2: Quantification of Sarcosine in Urine by LC-MS

This protocol is a generalized procedure based on the principles of sarcosine detection for biomarker analysis.[10]

  • Sample Preparation:

    • Collect urine samples and centrifuge to remove particulate matter.

    • Perform a protein precipitation step if necessary (e.g., by adding acetonitrile).

    • Take a specific volume of the supernatant for derivatization.

  • Derivatization (using N,N'-dicyclohexylcarbodiimide - DCC):

    • Add the derivatization reagent (DCC) to the urine extract.

    • Optimize reaction conditions such as time, temperature, and reagent concentration for maximal derivatization efficiency.

    • The derivatization enhances the chromatographic retention and mass spectrometric detection of sarcosine.[10]

  • LC-MS Analysis:

    • Inject the derivatized sample into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a suitable C18 column for chromatographic separation of sarcosine from its isomers (α-alanine and β-alanine).

    • Set up the mass spectrometer for selective detection of the derivatized sarcosine using appropriate precursor and product ions in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of derivatized sarcosine.

    • Quantify the concentration of sarcosine in the urine samples by comparing their peak areas to the calibration curve.

Logical Relationship Diagram:

Sarcosine_Biomarker_Logic Prostate_Cancer Prostate Cancer Progression Metabolic_Alteration Altered Cellular Metabolism Prostate_Cancer->Metabolic_Alteration GNMT Glycine N-Methyltransferase (GNMT) Activity Metabolic_Alteration->GNMT Sarcosine_Increase Increased Sarcosine Levels GNMT->Sarcosine_Increase Urine_Detection Detection in Urine Sarcosine_Increase->Urine_Detection Diagnostic_Tool Potential Non-invasive Diagnostic Biomarker Urine_Detection->Diagnostic_Tool

Caption: The role of sarcosine as a prostate cancer biomarker.

Sarcosine in Cancer Therapy

Application Note:

Emerging research indicates that sarcosine may also have a role in cancer therapy, not just as a biomarker. Recent studies have shown that sarcosine can sensitize lung adenocarcinoma (LUAD) cells to chemotherapy, such as cisplatin.[12] The proposed mechanism involves the dual activation of ferroptosis, a form of iron-dependent programmed cell death. Sarcosine appears to promote ferroptosis by enhancing the production of reactive oxygen species (ROS) and by regulating iron export through the NMDA receptor.[12] This chemo-sensitizing effect suggests a potential therapeutic application for sarcosine in combination with existing cancer treatments.[12]

Signaling Pathway Diagram:

Sarcosine_Cancer_Therapy cluster_ros ROS Production Pathway cluster_iron Iron Export Pathway Sarcosine Sarcosine PDK4 PDK4 Sarcosine->PDK4 Interacts with NMDAR NMDA Receptor Sarcosine->NMDAR Co-activates PDHA1 PDHA1 (phosphorylated) PDK4->PDHA1 Reduces Phosphorylation PDH_active Active Pyruvate Dehydrogenase ROS Increased ROS PDH_active->ROS Ferroptosis Ferroptosis ROS->Ferroptosis MXD3_SLC40A1 MXD3/SLC40A1 Axis NMDAR->MXD3_SLC40A1 Iron_Export Regulated Ferrous Export MXD3_SLC40A1->Iron_Export Iron_Export->Ferroptosis Chemosensitization Sensitization to Chemotherapy (e.g., Cisplatin) Ferroptosis->Chemosensitization

Caption: Proposed mechanism of sarcosine-induced chemosensitization.

Synthesis of N-Phenylsarcosine Derivatives

Application Note:

The synthesis of N-Phenylsarcosine derivatives is a key aspect of drug discovery programs aimed at developing novel GlyT1 inhibitors and other therapeutic agents.[13] The general approach involves the modification of the N-phenylglycine scaffold. For instance, the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 highlights a strategy where the core scaffold is optimized to enhance inhibitory activity.[13] The synthesis of various N-(4-substituted phenyl)glycine derivatives has also been explored for developing new anti-inflammatory agents.[14] These synthetic efforts underscore the versatility of the N-phenylglycine core in generating diverse chemical libraries for screening against various biological targets. The ring-opening polymerization of sarcosine N-carboxyanhydride is a common method for producing polysarcosine, a polymer with potential pharmaceutical applications.[15]

While specific, detailed, step-by-step synthetic protocols for N-Phenylsarcosine itself are not provided in the search results, the literature points to standard organic chemistry reactions for N-alkylation and amide bond formation as foundational steps in the synthesis of its derivatives. Researchers are encouraged to consult specialized synthetic chemistry literature for detailed experimental procedures.

References

Application Notes and Protocols: N-Methyl-N-phenylglycine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-phenylglycine, a derivative of the non-proteinogenic amino acid N-phenylglycine, serves as a versatile building block in modern organic synthesis. Its structural features, combining a secondary amine, a carboxylic acid, and a phenyl group, allow for its incorporation into a diverse array of complex molecules, including heterocyclic scaffolds of significant interest in medicinal chemistry. These notes provide an overview of its applications and detailed protocols for its synthesis and derivatization.

Overview of Applications

This compound and its parent compound, N-phenylglycine, are valuable precursors in several key areas of chemical synthesis:

  • Pharmaceutical Development : These molecules are integral starting materials for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The chiral nature of derivatives like N-Methyl-L-phenylglycine hydrochloride makes them especially useful in asymmetric synthesis to produce enantiomerically pure drugs.[1]

  • Heterocyclic Synthesis : The N-aryl glycine motif is a common substructure in many bioactive heterocyclic compounds. While direct multi-step protocols starting from this compound are not extensively detailed in readily available literature, its structure suggests its potential as a precursor for quinolone and benzodiazepine cores. General synthetic routes for these classes of compounds often involve cyclization strategies where an N-aryl glycine derivative could logically be employed.

  • Peptide Synthesis : As a non-proteinogenic amino acid, N-phenylglycine and its derivatives can be incorporated into peptides to introduce conformational constraints or novel functionalities.[2][3] N-phenylglycine itself is found in some biologically active peptide natural products.

  • Polymer Science : N-phenylglycine is a key component in multi-component photoinitiating systems used for free radical polymerization in applications such as stereolithography and polymeric dental formulations.

  • Dye Synthesis : Historically, N-phenylglycine is a well-known industrial precursor to indigo dye.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound and its parent compound derivatives.

Protocol 1: Synthesis of this compound via Saponification

This protocol details the hydrolysis of N-phenyl-N-methylglycine methyl ester to yield this compound.[1]

  • Reaction Scheme:

    • N-phenyl-N-methylglycine methyl ester + NaOH → this compound + CH₃OH

  • Materials and Reagents:

    • N-phenyl-N-methylglycine methyl ester

    • Sodium hydroxide (NaOH)

    • Methanol (CH₃OH)

    • Water (H₂O)

    • Methylene chloride (CH₂Cl₂)

    • 10% Hydrochloric acid (HCl)

    • Ether

  • Procedure:

    • To a 500 ml mixture of water/methanol (1:4 weight ratio), add 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent) of NaOH.

    • Reflux the mixture for 2 hours.

    • Evaporate the methanol from the reaction mixture under reduced pressure.

    • Add water to the residue and extract any unreacted starting materials with methylene chloride.

    • To the aqueous layer, add 10% hydrochloric acid to adjust the pH to approximately 5.

    • Extract the product with ether.

    • Dry the ether layer and distill the solvent to yield this compound.

  • Quantitative Data:

Starting MaterialReagentsReaction TimeSolventYieldReference
N-phenyl-N-methylglycine methyl ester (30 g)NaOH (12.3 g), 10% HCl2 hoursWater/Methanol27.1 g[1]

Protocol 2: Synthesis of N-Phenylglycine Methyl Ester

This protocol describes the esterification of N-phenylglycine to its corresponding methyl ester.[2]

  • Reaction Scheme:

    • N-phenylglycine + CH₃OH --(HCl)--> N-phenylglycine methyl ester

  • Materials and Reagents:

    • N-phenylglycine

    • Methanol (CH₃OH)

    • Hydrogen chloride (4.0 M solution in dioxane)

    • Dichloromethane (CH₂Cl₂)

    • 1N Sodium carbonate (Na₂CO₃)

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of N-phenylglycine (5.45 g, 36 mmol) in methanol (100 mL), add hydrogen chloride (50 mL, 4.0 M solution in dioxane, 200 mmol).

    • Stir the mixture overnight at room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL).

    • Wash the organic layer with 1N sodium carbonate (3 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dry the resulting product in vacuo to afford N-phenylglycine methyl ester.

  • Quantitative Data:

Starting MaterialReagentsReaction TimeSolventYieldReference
N-phenylglycine (5.45 g)HCl in dioxane, Na₂CO₃OvernightMethanol, CH₂Cl₂5.85 g (98%)[2]

Protocol 3: Synthesis of N-Aryl Glycines via Rearrangement

This protocol outlines a one-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides.[4]

  • Reaction Scheme:

    • Aniline + Chloroacetyl chloride → 2-chloro-N-phenyl acetamide

    • 2-chloro-N-phenyl acetamide --(CuCl₂·2H₂O, KOH)--> 1,4-diphenylpiperazine-2,5-dione

    • 1,4-diphenylpiperazine-2,5-dione --(ethanolic KOH)--> N-phenylglycine

  • Materials and Reagents:

    • Substituted Aniline

    • Chloroacetyl chloride

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Potassium hydroxide (KOH)

    • Acetonitrile

    • Ethanol

  • Procedure:

    • Prepare the starting 2-chloro-N-aryl acetamide by reacting the corresponding aniline with chloroacetyl chloride.

    • In a one-pot procedure, treat the 2-chloro-N-aryl acetamide with CuCl₂·2H₂O and KOH in acetonitrile under reflux. This facilitates an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate.

    • The intermediate undergoes subsequent ring opening in the presence of ethanolic KOH to afford the desired N-aryl glycine.

  • Quantitative Data for Selected N-Aryl Glycines:

Starting Material (Amide)Substituent on Phenyl RingYieldReference
2-chloro-N-phenyl acetamideH86%[4]
2-chloro-N-(4-chlorophenyl)acetamide4-Cl82%[4]
2-chloro-N-(4-bromophenyl)acetamide4-Br80%[4]

Visualized Workflows and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and potential synthetic applications of this compound.

G cluster_protocol1 Protocol 1: Synthesis of this compound start1 N-phenyl-N-methylglycine methyl ester reflux Reflux with NaOH in Water/Methanol start1->reflux evap Evaporate Methanol reflux->evap extract1 Extract with CH2Cl2 evap->extract1 acidify Acidify with HCl extract1->acidify extract2 Extract with Ether acidify->extract2 end1 This compound extract2->end1 G cluster_protocol2 Protocol 2: Synthesis of N-Phenylglycine Methyl Ester start2 N-phenylglycine react_hcl React with HCl in Methanol/Dioxane start2->react_hcl evap2 Evaporate Solvent react_hcl->evap2 dissolve Dissolve in CH2Cl2 evap2->dissolve wash Wash with Na2CO3 and Brine dissolve->wash dry Dry and Concentrate wash->dry end2 N-phenylglycine methyl ester dry->end2 G cluster_application Potential Application in Heterocyclic Synthesis start_mol This compound activation Carboxylic Acid Activation start_mol->activation cyclization Intramolecular Cyclization activation->cyclization quinolone Quinolone Derivatives cyclization->quinolone Hypothetical Route A benzodiazepine Benzodiazepine Derivatives cyclization->benzodiazepine Hypothetical Route B

References

Application Notes and Protocols: Electrochemical Decarboxylative Addition of N-Aryl Glycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrochemical decarboxylative addition of N-aryl glycines to enaminones, a green and efficient method for synthesizing C3-aminomethyl chromones. The described methodology, adapted from Han et al., operates under oxidant-, catalyst-, and light-free conditions, utilizing an electric current to facilitate the reaction.

Experimental Protocol

This protocol outlines the general procedure for the electrochemical decarboxylative addition of N-aryl glycines to enaminones.

Materials:

  • Enaminone (0.2 mmol, 1.0 equiv.)

  • N-aryl glycine (0.6 mmol, 3.0 equiv.)

  • Tetraethylammonium perchlorate (Et4NClO4) (0.1 mmol, 0.5 equiv.)

  • Acetic acid (100 μL)

  • Acetonitrile (MeCN) (5.0 mL)

  • Graphite plate (20 mm × 10 mm × 2 mm) as the anode

  • Nickel plate (20 mm × 10 mm × 0.2 mm) as the cathode

  • 10 mL electrochemical tube

  • Stir bar

  • Constant current power supply

Procedure:

  • To a 10 mL undivided electrochemical tube equipped with a magnetic stir bar, add the enaminone (0.2 mmol), N-aryl glycine (0.6 mmol), tetraethylammonium perchlorate (0.1 mmol), and acetonitrile (5.0 mL).

  • Add acetic acid (100 μL) to the reaction mixture.

  • Equip the tube with a graphite plate anode and a nickel plate cathode, ensuring both electrodes are submerged approximately 10 mm into the solution.

  • Stir the reaction mixture and begin electrolysis at a constant current of 6 mA.

  • Continue the electrolysis at room temperature for 3.5 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, stop the electrolysis.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-aminomethyl chromone.

Data Presentation

The following table summarizes the scope of the electrochemical decarboxylative addition of various N-aryl glycines to o-hydroxyphenyl enaminones, demonstrating the versatility of this protocol.[1]

EntryN-Aryl Glycine Substituent (R)ProductYield (%)
1H3aa85
24-Me3ab82
34-Br3ac78
44-Cl3ad80
54-F3ae75
64-OCF33af68
74-CF33ag65
83-Me3ah81
92-Me3ai76
104-OMe3aj70

Visualizations

The following diagrams illustrate the experimental workflow and a plausible reaction pathway for the electrochemical decarboxylative addition of N-aryl glycines.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Workup and Purification reagents Combine Reactants: - Enaminone - N-Aryl Glycine - Et4NClO4 - Acetic Acid - Acetonitrile electrodes Insert Electrodes: - Graphite Anode - Nickel Cathode reagents->electrodes Into Electrochemical Tube electrolysis Apply Constant Current (6 mA) Stir at Room Temperature (3.5 hours) electrodes->electrolysis Start Electrolysis concentration Solvent Evaporation electrolysis->concentration Reaction Completion purification Column Chromatography concentration->purification product C3-Aminomethyl Chromone purification->product

Experimental Workflow for Electrochemical Synthesis

reaction_pathway cluster_anode Anode (Oxidation) cluster_addition Radical Addition & Cyclization cluster_cathode Cathode (Reduction) n_aryl_glycine N-Aryl Glycine radical_cation Radical Cation n_aryl_glycine->radical_cation - e- aminomethyl_radical Aminomethyl Radical radical_cation->aminomethyl_radical co2 CO2 radical_cation->co2 adduct_radical Radical Adduct aminomethyl_radical->adduct_radical + Enaminone enaminone Enaminone cyclized_intermediate Cyclized Intermediate adduct_radical->cyclized_intermediate product C3-Aminomethyl Chromone cyclized_intermediate->product - e-, - H+ h_plus H+ h2 H2 h_plus->h2 + 2e-

Proposed Reaction Pathway

References

Application Notes and Protocols: N-Phenylsarcosine as a Co-initiator in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of N-Phenylsarcosine as a co-initiator in photopolymerization is limited in publicly available literature. Due to its close structural similarity to N-Phenylglycine (NPG), a well-studied co-initiator, this document provides application notes and protocols based on data and mechanisms established for NPG. It is anticipated that N-Phenylsarcosine will exhibit similar reactivity and functionality, making these guidelines a valuable starting point for research and development.

Introduction

Photopolymerization, or UV curing, is a rapidly growing technology in various fields, including dentistry, 3D printing, and coatings, owing to its fast cure times, low energy consumption, and solvent-free formulations. The efficiency of photopolymerization relies on a photoinitiating system that absorbs light and generates reactive species to initiate polymerization. Type II photoinitiating systems consist of a photosensitizer and a co-initiator. N-Phenylsarcosine, a derivative of the amino acid sarcosine, is a promising candidate for a co-initiator, particularly in free-radical photopolymerization. Its structure suggests it can act as an effective electron and hydrogen donor, a key characteristic of efficient co-initiators.

This document provides a comprehensive overview of the proposed mechanism, potential applications, and detailed experimental protocols for utilizing N-Phenylsarcosine as a co-initiator in photopolymerization systems.

Physicochemical Properties and Synthesis

N-Phenylsarcosine, also known as N-methyl-N-phenylglycine, is a white to off-white crystalline solid. A brief summary of its properties is provided below.

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Melting Point146-149 °C
SolubilitySoluble in many organic solvents

Synthesis Note: N-Phenylsarcosine can be synthesized through the reaction of aniline with sarcosine or via the N-methylation of N-phenylglycine. A general laboratory-scale synthesis involves the reaction of aniline with ethyl chloroacetate followed by methylation and hydrolysis.

Proposed Mechanism of Action

The proposed mechanism for N-Phenylsarcosine as a co-initiator in a Type II photoinitiating system is analogous to that of N-Phenylglycine. When combined with a suitable photosensitizer (e.g., camphorquinone), the system generates initiating radicals upon exposure to light of an appropriate wavelength.

The process can be summarized in the following steps:

  • Photoexcitation: The photosensitizer absorbs a photon and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • Electron Transfer: The excited photosensitizer interacts with N-Phenylsarcosine, which acts as an electron donor, leading to the formation of a photosensitizer radical anion and an N-Phenylsarcosine radical cation.

  • Proton Transfer and Decarboxylation: The N-Phenylsarcosine radical cation is unstable and undergoes rapid deprotonation and decarboxylation to generate a highly reactive α-amino radical.

  • Initiation: The α-amino radical initiates the polymerization of monomer units, leading to the formation of a polymer network.

G Proposed Mechanism of N-Phenylsarcosine as a Co-initiator cluster_initiation Initiation Steps PS Photosensitizer (PS) PS* (Excited State) PS* (Excited State) PS->PS* (Excited State) Light (hν) NPS N-Phenylsarcosine (NPS) NPS•+ (Radical Cation) NPS•+ (Radical Cation) NPS->NPS•+ (Radical Cation) Electron Transfer Monomer Monomer Polymer Polymer Monomer->Polymer PS* PS* PS•- (Radical Anion) PS•- (Radical Anion) PS*->PS•- (Radical Anion) Electron Transfer α-amino radical α-amino radical NPS•+ (Radical Cation)->α-amino radical Deprotonation & Decarboxylation α-amino radical->Polymer Initiates

Caption: Proposed mechanism of N-Phenylsarcosine in photopolymerization.

Performance Data (Based on N-Phenylglycine Analogue)

The following tables summarize the performance of photopolymerization systems using N-Phenylglycine (NPG) as a co-initiator. This data provides an expected performance baseline for N-Phenylsarcosine.

Table 1: Photopolymerization of Acrylates using NPG-based Photoinitiating Systems

MonomerPhotoinitiating System (wt%)Light SourcePolymerization Rate (s⁻¹)Final Conversion (%)
EB605NPG (2%)UV LED @ 392 nm~0.25~60
EB605NPG (0.5%) / EDB (2%)UV LED @ 392 nm~0.25~74
EB605NPG (2%) / Iodonium Salt (2%)UV LED @ 392 nm~0.45~82

Data is extrapolated from studies on N-Phenylglycine and should be considered as a reference for N-Phenylsarcosine.

Experimental Protocols

The following protocols are provided as a template for evaluating N-Phenylsarcosine as a co-initiator in a model photopolymerizable formulation.

Protocol 1: Preparation of a Photopolymerizable Resin Formulation

Objective: To prepare a stock solution of a photopolymerizable resin containing a photosensitizer and N-Phenylsarcosine as the co-initiator.

Materials:

  • Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)

  • Photosensitizer: e.g., Camphorquinone (CQ)

  • Co-initiator: N-Phenylsarcosine

  • Solvent (if necessary, for dissolution): e.g., Dichloromethane (DCM)

  • Amber vials

  • Magnetic stirrer and stir bars

Procedure:

  • In an amber vial, dissolve the desired amount of photosensitizer (e.g., 0.5 wt% CQ) in the monomer (e.g., 97.5 wt% TMPTA) by stirring at room temperature until a homogenous solution is obtained.

  • Add the desired amount of N-Phenylsarcosine (e.g., 2.0 wt%) to the solution.

  • Continue stirring in the dark until the N-Phenylsarcosine is completely dissolved. If necessary, a minimal amount of a suitable solvent can be used, which should be evaporated before photopolymerization.

  • Store the formulation in a cool, dark place before use.

Protocol 2: Monitoring Photopolymerization Kinetics using Real-Time FTIR

Objective: To monitor the rate and degree of conversion of the photopolymerization reaction in real-time.

Materials and Equipment:

  • Prepared photopolymerizable resin formulation

  • Fourier-Transform Infrared (FTIR) spectrometer with a real-time monitoring setup

  • UV/Vis light source (e.g., LED at a wavelength matching the photosensitizer's absorption)

  • KBr plates or ATR crystal

  • Micropipette

Procedure:

  • Set up the real-time FTIR spectrometer according to the manufacturer's instructions.

  • Place a small drop of the prepared resin formulation between two KBr plates or onto the ATR crystal to form a thin film of controlled thickness (e.g., 25 µm).

  • Record an initial IR spectrum in the dark to determine the initial peak area of the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹).

  • Position the light source at a fixed distance from the sample.

  • Simultaneously start the light irradiation and the time-resolved FTIR data acquisition.

  • Continue monitoring until the peak area of the reactive functional group no longer changes, indicating the end of the polymerization.

  • Calculate the degree of conversion at different time points using the following formula: Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100

G Experimental Workflow for Photopolymerization Analysis Prep 1. Prepare Resin Formulation (Monomer + PS + NPS) Sample 2. Prepare Thin Film Sample (e.g., on KBr plates) Prep->Sample FTIR 3. Place in Real-Time FTIR Sample->FTIR Irradiate 4. Irradiate with Light Source FTIR->Irradiate Analyze 5. Monitor Reaction Kinetics (Decrease in C=C peak) Irradiate->Analyze Data 6. Calculate Conversion vs. Time Analyze->Data

Caption: Workflow for photopolymerization kinetics analysis.

Conclusion

N-Phenylsarcosine holds significant potential as a co-initiator in photopolymerization due to its structural similarity to the well-established co-initiator, N-Phenylglycine. The proposed mechanism involves electron and hydrogen transfer to an excited photosensitizer, leading to the generation of initiating radicals. The provided protocols offer a robust framework for researchers to investigate the efficacy of N-Phenylsarcosine in various photopolymerizable formulations. Further research is warranted to elucidate the precise kinetics and performance of N-Phenylsarcosine and to explore its applications in diverse fields such as dental materials, 3D printing resins, and advanced coatings.

Application Notes and Protocols: N-Methyl-N-phenylglycine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key heterocyclic compounds utilizing N-Methyl-N-phenylglycine as a versatile starting material. The methodologies outlined below are foundational for the development of novel bioactive molecules and for further exploration in medicinal chemistry.

Application Note 1: Synthesis of 1-Methyl-3-phenyl-imidazolidine-2,4-dione (A Hydantoin Derivative)

Hydantoins are a significant class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties. The Urech hydantoin synthesis provides a classical and effective method for the preparation of hydantoins from α-amino acids. This protocol details the synthesis of 1-methyl-3-phenyl-imidazolidine-2,4-dione from this compound.

Reaction Pathway: Urech Hydantoin Synthesis

The synthesis proceeds in two main steps: formation of a ureido intermediate by reacting the amino acid with potassium cyanate, followed by an acid-catalyzed intramolecular cyclization to yield the hydantoin ring.

Urech_Hydantoin_Synthesis NMPG This compound KCNO Potassium Cyanate (KCNO) + HCl Ureido Ureido Intermediate NMPG->Ureido Step 1: Ureidoformation Hydantoin 1-Methyl-3-phenyl- imidazolidine-2,4-dione Ureido->Hydantoin Step 2: Cyclization Acid Acid (e.g., HCl) Heat

Caption: Urech synthesis of a hydantoin from this compound.

Quantitative Data for Hydantoin Synthesis

The following table summarizes typical quantitative data for the synthesis of hydantoins via the Urech method.

ParameterValue
Starting MaterialThis compound
ReagentsPotassium cyanate, HCl
SolventWater, Ethanol
Reaction TimeStep 1: ~2 hoursStep 2: Overnight
TemperatureStep 1: 0-5 °CStep 2: Reflux
Typical Yield70-85%
Experimental Protocol: Synthesis of 1-Methyl-3-phenyl-imidazolidine-2,4-dione

Materials:

  • This compound

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

Step 1: Formation of the Ureido Intermediate

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of water.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • In a separate beaker, prepare a solution of 6.0 g of potassium cyanate in 50 mL of water.

  • Slowly add the potassium cyanate solution dropwise to the cooled this compound solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1.5 hours.

  • Slowly acidify the mixture with concentrated HCl until the pH is approximately 2-3. A white precipitate of the ureido intermediate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry.

Step 2: Cyclization to Hydantoin

  • Transfer the dried ureido intermediate to a 250 mL round-bottom flask.

  • Add 100 mL of 6M hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with stirring for 12-16 hours (overnight).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the hydantoin product.

  • Collect the crystalline product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

  • The final product, 1-methyl-3-phenyl-imidazolidine-2,4-dione, can be further purified by recrystallization from ethanol if necessary.

Application Note 2: Synthesis of Spiro-pyrrolidine-oxindoles via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful reaction for constructing five-membered nitrogen-containing heterocycles, particularly pyrrolidines.[1] Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids, such as this compound, with aldehydes or ketones. This protocol describes a three-component reaction for the synthesis of a spiro-pyrrolidine-oxindole derivative, a scaffold of interest in medicinal chemistry.

Experimental Workflow: 1,3-Dipolar Cycloaddition

This workflow illustrates the one-pot, three-component synthesis of spiro-pyrrolidine-oxindoles. An azomethine ylide is generated in situ from this compound and an isatin derivative, which then undergoes a [3+2] cycloaddition with a dipolarophile.

Dipolar_Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process In Situ Process NMPG This compound Ylide_Formation Azomethine Ylide Formation (In Situ) NMPG->Ylide_Formation Isatin Isatin Derivative Isatin->Ylide_Formation Dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Solvent Solvent (e.g., Toluene) Solvent->Ylide_Formation Heat Heat (Reflux) Heat->Ylide_Formation Ylide_Formation->Cycloaddition Product Spiro-pyrrolidine-oxindole Cycloaddition->Product

Caption: Workflow for the three-component 1,3-dipolar cycloaddition.

Quantitative Data for Spiro-pyrrolidine-oxindole Synthesis

The following table presents typical quantitative data for this multicomponent reaction.

ParameterValue
Amino AcidThis compound
Carbonyl SourceIsatin or N-substituted isatin
DipolarophileN-Phenylmaleimide
SolventToluene or Methanol
Reaction Time6-12 hours
TemperatureReflux (e.g., ~110 °C for Toluene)
Typical Yield65-80%
Experimental Protocol: Synthesis of a Spiro-pyrrolidine-oxindole Derivative

Materials:

  • This compound

  • Isatin (or an appropriate N-substituted derivative)

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add isatin (1.0 mmol), this compound (1.2 mmol), and N-phenylmaleimide (1.0 mmol).

  • Add 40 mL of anhydrous toluene to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux under a nitrogen or argon atmosphere.

  • Maintain the reflux with vigorous stirring for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 20-40% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure spiro-pyrrolidine-oxindole derivative as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References

Application of N-Phenylsarcosine in the Development of Dental Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylsarcosine, also known as N-methyl-N-phenylglycine, is a key component in the formulation of modern dental adhesives. As a substituted amino acid, it plays a crucial role in promoting adhesion between the restorative material and the tooth structure, specifically dentin. Its chemical structure allows for effective interaction with the tooth surface, contributing to the durability and longevity of dental restorations. This document provides detailed application notes and protocols for researchers and professionals involved in the development and evaluation of dental adhesives incorporating N-Phenylsarcosine and its analogs.

Mechanism of Action

N-Phenylsarcosine and related N-aryl-alpha-amino acids are integral to the performance of dental primers and adhesives. The proposed mechanism involves a multi-faceted interaction with the tooth structure and the adhesive resin. The key structural features required for effective bonding to dentin include a secondary or tertiary aromatic amino group and a carboxylic acid group separated by a single methylene unit.[1]

The carboxylic acid group can chelate with calcium ions present in the hydroxyapatite of the tooth structure, forming a chemical bond. Simultaneously, the aromatic amino group is thought to play a role in the polymerization of the adhesive resin, potentially acting as a co-initiator or accelerator. This dual functionality allows N-Phenylsarcosine to act as a molecular bridge between the inorganic tooth substrate and the organic polymer matrix of the restorative material.

Mechanism_of_Action cluster_Dentin Dentin Surface cluster_Adhesive Dental Adhesive Hydroxyapatite Hydroxyapatite Collagen_Fibrils Collagen_Fibrils N_Phenylsarcosine N_Phenylsarcosine N_Phenylsarcosine->Hydroxyapatite Carboxylic Acid Chelation Resin_Monomers Resin_Monomers N_Phenylsarcosine->Resin_Monomers Polymerization Co-initiation Polymer_Matrix Polymer_Matrix Resin_Monomers->Polymer_Matrix Polymerization

Caption: Proposed mechanism of N-Phenylsarcosine at the dentin-adhesive interface.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of N-Phenylsarcosine (this compound) and its analog, N-phenylglycine, in dental adhesive systems. The data is extracted from a comparative study on dentin-bonding molar efficiency.[2]

Table 1: Tensile Bond Strength of N-Phenylsarcosine (NMNPG) and N-Phenylglycine (NPG) at Various Concentrations [2]

Concentration (mol/L)N-Phenylsarcosine (NMNPG) Mean Bond Strength (MPa ± SD)N-Phenylglycine (NPG) Mean Bond Strength (MPa ± SD)
1 x 10⁻³10.5 ± 2.77.4 ± 2.2
1 x 10⁻²13.2 ± 4.0-
1 x 10⁻¹-11.8 ± 2.5

Note: '-' indicates data not provided in the source.

Experimental Protocols

Protocol 1: Three-Step Dentin Bonding Protocol for Bond Strength Evaluation

This protocol is adapted from a study evaluating the molar efficiency of N-substituted amino acids in dentin bonding.[2]

1. Materials and Equipment:

  • Extracted human molars
  • Low-speed diamond saw
  • 600-grit silicon carbide paper
  • Acidic ferric oxalate solution (Step 1)
  • N-Phenylsarcosine solution in acetone at desired concentrations (Step 2)
  • Surface-active comonomer solution (Step 3)
  • Dental composite resin
  • Curing light
  • Universal testing machine for tensile bond strength measurement

2. Procedure:

  • Tooth Preparation: Embed extracted human molars in resin and section them to expose a flat dentin surface. Polish the dentin surface with 600-grit silicon carbide paper under water to create a standardized smear layer.
  • Step 1: Dentin Conditioning: Apply an acidic ferric oxalate solution to the dentin surface for a specified time, then rinse and gently air-dry.
  • Step 2: Primer Application: Apply the N-Phenylsarcosine solution in acetone to the conditioned dentin surface and allow the solvent to evaporate.
  • Step 3: Adhesive Application: Apply a surface-active comonomer as the adhesive resin to the primed dentin surface and light-cure according to the manufacturer's instructions.
  • Composite Placement: Build up a cone of dental composite resin on the cured adhesive layer and light-cure.
  • Storage: Store the bonded specimens in water at 37°C for 24 hours.
  • Bond Strength Testing: Mount the specimens in a universal testing machine and apply a tensile load until failure. Record the force at failure and calculate the bond strength in megapascals (MPa).

A[label="Tooth Preparation\n(Dentin Exposure & Polishing)"]; B[label="Step 1: Dentin Conditioning\n(Acidic Ferric Oxalate)"]; C [label="Step 2: Primer Application\n(N-Phenylsarcosine in Acetone)"]; D [label="Step 3: Adhesive Application\n(Surface-active Comonomer)"]; E [label="Composite Placement\n& Curing"]; F [label="Specimen Storage\n(24h in water at 37°C)"]; G [label="Tensile Bond Strength Testing\n(Universal Testing Machine)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Experimental workflow for tensile bond strength testing.

Protocol 2: General Cytotoxicity Assessment of Dental Adhesive Components

This protocol outlines a general method for assessing the in vitro cytotoxicity of dental adhesive components, including N-Phenylsarcosine, using a cell culture-based assay.

1. Materials and Equipment:

  • Cell line (e.g., human fibroblasts, odontoblast-like cells)
  • Cell culture medium and supplements
  • 96-well cell culture plates
  • Test substance (N-Phenylsarcosine) dissolved in a biocompatible solvent
  • Positive and negative controls
  • MTT or WST-1 reagent
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
  • Preparation of Test Solutions: Prepare serial dilutions of the N-Phenylsarcosine solution in cell culture medium.
  • Cell Treatment: Remove the old medium from the cell culture plate and replace it with the medium containing the various concentrations of the test substance. Include positive and negative controls.
  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
  • Cell Viability Assay (MTT/WST-1):
  • Add the MTT or WST-1 reagent to each well and incubate for a specified time.
  • If using MTT, add a solubilizing agent to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Data Analysis: Calculate the cell viability as a percentage of the negative control and determine the concentration of the test substance that causes a 50% reduction in cell viability (IC50).

A[label="Cell Seeding in 96-well Plate"]; B[label="Preparation of N-Phenylsarcosine\nSerial Dilutions"]; C [label="Cell Treatment with Test Substance"]; D [label="Incubation (24-72h)"]; E [label="Cell Viability Assay\n(MTT or WST-1)"]; F [label="Absorbance Measurement\n(Microplate Reader)"]; G [label="Data Analysis\n(IC50 Calculation)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

N-Phenylsarcosine is a highly effective adhesion-promoting monomer in dental adhesive systems. Its efficiency, particularly at lower concentrations compared to its non-methylated analog N-phenylglycine, makes it a valuable component for developing durable and reliable dental restorations. The provided protocols offer a framework for the systematic evaluation of dental adhesives containing N-Phenylsarcosine, enabling further research and development in this field.

References

Application Notes and Protocols for Photochemical Synthesis Using N-Methyl-N-phenylglycine in Flow Reactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting photochemical synthesis using N-Methyl-N-phenylglycine and its analogs in continuous flow reactors. The use of flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved scalability, precise control over reaction parameters, and higher yields.

Introduction to Photochemical Reactions of this compound

This compound and related N-aryl amino acids are versatile reagents in organic synthesis. Upon photoexcitation, typically in the presence of a photosensitizer, they can undergo facile decarboxylation to generate highly reactive N-centered radicals. This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules, including those with pharmaceutical relevance.

Flow photochemistry is particularly well-suited for these reactions. The high surface-area-to-volume ratio in microreactors ensures uniform irradiation of the reaction mixture, preventing over-irradiation and byproduct formation.[1] This leads to cleaner reactions and simplifies downstream purification. Furthermore, the continuous nature of flow processing allows for the safe handling of transient, high-energy intermediates and enables straightforward scaling by extending the operation time or by numbering up the reactor system.

Core Application: Photodecarboxylation for Amine Synthesis

Experimental Protocol: Photodecarboxylation of an N-Aryl Glycine Analog

This protocol details the continuous flow synthesis for the photodecarboxylation of Phthaloyl Glycine, a reaction analogous to what would be expected for this compound.

Objective: To synthesize N-methylphthalimide from Phthaloyl Glycine via photochemical decarboxylation in a continuous flow reactor.

Reactants and Reagents:

CompoundMolecular Weight ( g/mol )Concentration (M)Solvent
Phthaloyl Glycine205.170.01Acetonitrile/Water (9:1)

Flow Reactor Setup:

ParameterValue
Reactor SystemVapourtec UV-150 Photochemical Reactor
Reactor TubingFEP
Reactor Volume10 mL
Light Source220 nm UV lamp
TemperatureAmbient

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of Phthaloyl Glycine in a 9:1 mixture of acetonitrile and water.

  • System Priming: Prime the flow reactor system with the solvent mixture to ensure a stable flow and remove any air bubbles.

  • Reaction Initiation: Pump the reactant solution through the UV-150 photochemical reactor at the desired flow rate to achieve the target residence time.

  • Irradiation: Irradiate the reaction mixture as it flows through the reactor using the 220 nm UV lamp.

  • Collection: Collect the product stream at the outlet of the reactor.

  • Analysis: Analyze the collected solution by a suitable method (e.g., UPLC, GC-MS) to determine the conversion and yield of N-methylphthalimide.

Quantitative Data Summary

The following table summarizes the results from the optimization of the photodecarboxylation of Phthaloyl Glycine, illustrating the effect of residence time on reaction conversion.[2]

Residence Time (min)Flow Rate (mL/min)Conversion (%)
11018
2534
42.558
10189
200.598

Diagrams and Visualizations

Experimental Workflow for Flow Photochemistry

G cluster_prep Solution Preparation cluster_flow Flow System cluster_analysis Analysis A Reactant (N-Aryl Glycine) B Solvent C Mixing A->C B->C D Syringe Pump C->D E Flow Reactor (Irradiation Zone) D->E F Back Pressure Regulator E->F G Product Collection F->G H Analytical Instrumentation (UPLC/GC-MS) G->H

Caption: General workflow for photochemical synthesis in a continuous flow reactor.

Signaling Pathway: Photoredox Catalysis of N-Aryl Glycine

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hv (Light) NAG N-Aryl Glycine (R-COOH) PC_star->NAG Single Electron Transfer (SET) PC_reduced Reduced Photocatalyst (PC.-) PC_star->PC_reduced SET NAG_radical_cation N-Aryl Glycine Radical Cation (R-COOH.+) Radical N-Centered Radical (R.) NAG_radical_cation->Radical Decarboxylation CO2 CO2 NAG_radical_cation->CO2 Product Functionalized Product (R-S) Radical->Product Substrate Substrate (S) Substrate->Product PC_reduced->PC Regeneration

Caption: General mechanism for photoredox-mediated decarboxylation of N-Aryl Glycine.

Logical Relationship: Flow Chemistry in Drug Development

G A Batch Photochemistry B Flow Photochemistry A->B Transition to Advanced Method C Improved Safety & Scalability B->C D Precise Control B->D E Higher Yield & Purity B->E F Accelerated Lead Optimization C->F D->F E->F G Process Development & Manufacturing F->G

Caption: Role of flow photochemistry in the drug development pipeline.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry. They are found in a variety of bioactive molecules and can serve as precursors to pharmacologically active compounds. For instance, derivatives of N-phenylglycine have been investigated as potent and selective β3-adrenoceptor agonists for the treatment of urinary incontinence.[3] The ability to efficiently synthesize libraries of such compounds using flow photochemistry can significantly accelerate the drug discovery process. The clean and scalable nature of this technology makes it an attractive platform for moving from initial hit identification to lead optimization and even to manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-N-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Methyl-N-phenylglycine. This resource is tailored for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by the N-methylation of N-phenylglycine. Common methods include the Eschweiler-Clarke reaction using formaldehyde and formic acid, and alkylation with methylating agents like dimethyl sulfate.[1][2] Another approach involves the synthesis of N-phenyl-N-methylglycine methyl ester followed by hydrolysis to obtain the final product.[3]

Q2: I am observing a low yield in my N-methylation reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete deprotonation of the N-phenylglycine nitrogen, suboptimal reaction temperature, insufficient reaction time, or the use of a weak methylating agent can all contribute to poor conversion. Additionally, side reactions such as the formation of over-methylated quaternary ammonium salts can consume starting material and reduce the desired product yield.[4] The purity of the starting N-phenylglycine is also crucial, as impurities can interfere with the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the N-methylation of N-phenylglycine can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] By comparing the spot or peak of the reaction mixture to that of the starting material (N-phenylglycine) and a standard of the product (this compound), you can assess the consumption of the reactant and the formation of the product over time.

Q4: What are the primary side products I should be aware of during the synthesis?

A4: A common side product is the over-methylated quaternary ammonium salt, especially when using potent methylating agents like dimethyl sulfate in excess. Another potential impurity is unreacted N-phenylglycine. If the reaction is not driven to completion, you may have a mixture of the starting material and the desired product, which can complicate purification. Depending on the reaction conditions, other side reactions may occur, and it is advisable to analyze the crude product by techniques like HPLC or LC-MS to identify any significant impurities.[6]

Q5: What is the recommended method for purifying this compound?

A5: Purification can often be achieved through crystallization. After the reaction, a common workup involves neutralizing the reaction mixture and extracting the product into an organic solvent. The crude product obtained after solvent evaporation can then be recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[7] Column chromatography on silica gel can also be employed for purification if crystallization is not effective in removing all impurities.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Eschweiler-Clarke Reaction

Symptoms:

  • Low isolated yield of this compound.

  • TLC/HPLC analysis shows a significant amount of unreacted N-phenylglycine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reagents Ensure that an excess of both formaldehyde and formic acid is used to drive the reaction to completion. The reaction stoichiometry is crucial for effective methylation.[8]
Suboptimal Temperature The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near boiling.[8] Ensure the reaction mixture is heated adequately to facilitate the reaction.
Inadequate Reaction Time Monitor the reaction progress by TLC or HPLC. If starting material is still present after the initial reaction time, consider extending the heating period.
Water Content While often performed in aqueous solutions, the concentration of reactants can be important. Ensure the reaction is not overly dilute.
Problem 2: Formation of Multiple Products with Dimethyl Sulfate

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks in addition to the starting material and desired product.

  • Difficulty in isolating the pure this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-methylation The formation of a quaternary ammonium salt can occur with strong methylating agents like dimethyl sulfate. Use a stoichiometric amount of dimethyl sulfate or add it portion-wise to the reaction mixture to minimize this side reaction.
Reaction with Carboxylate Although less likely, the methylating agent could potentially react with the carboxylate group of N-phenylglycine to form the methyl ester. Ensure the reaction conditions (e.g., pH) favor N-methylation.
Impure Starting Material Impurities in the starting N-phenylglycine can lead to the formation of unexpected byproducts. Ensure the purity of your starting material before beginning the reaction.

Experimental Protocols

Method 1: N-methylation of N-phenylglycine via Eschweiler-Clarke Reaction

This protocol is a general guideline for the N-methylation of a secondary amine using formaldehyde and formic acid.[9]

Materials:

  • N-phenylglycine

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of N-phenylglycine, add formic acid and a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Expected Yield: Yields for this reaction can vary depending on the specific conditions and scale but are generally reported to be good to excellent for the methylation of secondary amines.[9]

Method 2: N-methylation of N-phenylglycine using Dimethyl Sulfate

This protocol is based on a general method for the N-methylation of amino acid derivatives.

Materials:

  • N-phenylglycine

  • Sodium hydride (NaH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water (catalytic amount)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (or other suitable organic solvent for extraction)

Procedure:

  • To a suspension of sodium hydride in an anhydrous solvent, add a catalytic amount of water.

  • Add the N-phenylglycine to the mixture and stir.

  • Carefully add dimethyl sulfate dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC/HPLC).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Adjust the pH of the aqueous layer and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by crystallization or column chromatography.

Expected Yield: This method is reported to be efficient for the N-methylation of amino acid derivatives, often providing high yields.

Data Presentation

Table 1: Comparison of N-Methylation Methods for N-phenylglycine (Illustrative)

ParameterEschweiler-Clarke ReactionDimethyl Sulfate Methylation
Methylating Agent Formaldehyde/Formic AcidDimethyl Sulfate
Typical Yield Good to ExcellentHigh
Key Side Reactions Incomplete reactionOver-methylation (Quaternary salt)
Safety Concerns Handling of formaldehyde and formic acidDimethyl sulfate is toxic and carcinogenic
Reaction Conditions High temperatureOften at room temperature

Note: The yields are qualitative descriptions based on general literature for these reaction types. Specific yields for this compound may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC/HPLC) Start->AnalyzeCrude ImpureStart Impure Starting Material CheckPurity->ImpureStart Purity is low SuboptimalConditions Suboptimal Conditions CheckConditions->SuboptimalConditions Deviation from protocol SideReactions Significant Side Reactions AnalyzeCrude->SideReactions Byproducts detected PurifyStart Purify N-phenylglycine ImpureStart->PurifyStart OptimizeConditions Optimize Reaction Parameters SuboptimalConditions->OptimizeConditions ModifyMethod Modify Methylation Method or Stoichiometry SideReactions->ModifyMethod ImprovedYield Improved Yield PurifyStart->ImprovedYield OptimizeConditions->ImprovedYield ModifyMethod->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for this compound Synthesis

SynthesisWorkflow General Synthetic Workflow for this compound Start N-phenylglycine Reaction N-Methylation Reaction (e.g., Eschweiler-Clarke or Dimethyl Sulfate) Start->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Product Analysis (HPLC, NMR, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General synthesis workflow.

References

Purification challenges and solutions for N-Phenylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Phenylsarcosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Phenylsarcosine?

A1: Common impurities in crude N-Phenylsarcosine typically arise from unreacted starting materials or side reactions during synthesis. These can include:

  • Aniline: Unreacted starting material.

  • Chloroacetic acid or its salts: Unreacted starting material.

  • N,N-diphenylpiperazine-2,5-dione: A potential byproduct from the dimerization of N-phenylglycine intermediates.

  • Polysarcosine oligomers: Although less common in typical synthetic routes, these may form under certain conditions.

Q2: What is the recommended first step for purifying crude N-Phenylsarcosine?

A2: For solid crude N-Phenylsarcosine, recrystallization is generally the most effective and efficient initial purification step. It is a cost-effective method for removing a significant portion of impurities.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is recommended under the following circumstances:

  • When recrystallization fails to achieve the desired purity.

  • If the impurities have very similar solubility profiles to N-Phenylsarcosine.

  • For separating a complex mixture of byproducts.

  • When a very high purity (>99.5%) is required for sensitive applications.

Q4: How can I assess the purity of my N-Phenylsarcosine sample?

A4: The purity of N-Phenylsarcosine can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic acid or phosphoric acid) is a common starting point.[1] UV detection is suitable for this compound.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Cause: The solute has separated as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated to a high degree.

  • Solution:

    • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a lower boiling point solvent: If possible, select a solvent with a lower boiling point.

    • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt recrystallization again.

    • Change the solvent system: A different solvent or a binary solvent mixture might be necessary.

Problem: No crystal formation upon cooling.

  • Cause: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a few seed crystals of pure N-Phenylsarcosine to the solution.

    • Reduce the amount of solvent: Partially evaporate the solvent to increase the concentration of the solute.

    • Add an anti-solvent: Slowly add a solvent in which N-Phenylsarcosine is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then warm to clarify and cool slowly.[2]

Problem: Poor recovery of purified product.

  • Cause:

    • Using too much solvent during recrystallization.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation.

    • Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.

Column Chromatography Issues

Problem: Poor separation of N-Phenylsarcosine from impurities.

  • Cause: The chosen mobile phase (eluent) does not have the optimal polarity to effectively separate the components on the stationary phase.

  • Solution:

    • Optimize the eluent system:

      • Gradient elution: Start with a less polar solvent and gradually increase the polarity. A common gradient for silica gel chromatography is from hexane to ethyl acetate.

      • Solvent screening: Use thin-layer chromatography (TLC) to test different solvent systems to find the one that provides the best separation (difference in Rf values) between N-Phenylsarcosine and its impurities.

    • Change the stationary phase: If silica gel is not effective, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

Problem: Tailing of the N-Phenylsarcosine peak.

  • Cause: The compound is interacting too strongly with the stationary phase, which can be due to its acidic nature.

  • Solution:

    • Add a small amount of acid to the mobile phase: For silica gel chromatography, adding a small percentage (e.g., 0.1-1%) of acetic acid or formic acid to the eluent can help to protonate the sarcosine moiety and reduce its interaction with the acidic silica gel, resulting in a more symmetrical peak shape.

Data Presentation

Table 1: Recrystallization Solvent Screening for N-Phenylsarcosine (Qualitative)

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
WaterSparingly solubleSolubleGoodA good candidate for single-solvent recrystallization.[3]
EthanolSolubleVery SolublePoorMay be suitable as the "solvent" in a binary system.[2]
IsopropanolSparingly solubleSolubleGoodAnother potential single-solvent option.
TolueneSparingly solubleSolubleGoodCan be effective for less polar impurities.
Ethyl Acetate/HexaneSoluble in Ethyl Acetate-Good with added HexaneA common binary system for compounds of intermediate polarity.
Ethanol/WaterSoluble in Ethanol-Good with added WaterA good binary system where ethanol is the solvent and water is the anti-solvent.[2]

Table 2: Typical Parameters for Column Chromatography Purification of N-Phenylsarcosine

ParameterValue/Range
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 1:1 or higher ethyl acetate content). A small amount of acetic acid (0.5%) can be added to the mobile phase to improve peak shape.
Expected Purity >98%
Expected Yield 80-95% (depending on the purity of the crude material)

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Water)
  • Dissolution: In a flask, add the crude N-Phenylsarcosine and the minimum amount of hot deionized water required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. N-Phenylsarcosine should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual water.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.

  • Sample Preparation: Dissolve the crude N-Phenylsarcosine in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 1:1 Hexane:Ethyl Acetate) to elute the N-Phenylsarcosine.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-Phenylsarcosine.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude N-Phenylsarcosine dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate_recrys Isolate Crystals (Vacuum Filtration) cool->isolate_recrys wash_recrys Wash with Cold Solvent isolate_recrys->wash_recrys dry_recrys Dry Purified Crystals wash_recrys->dry_recrys crude_chrom Crude N-Phenylsarcosine load_sample Load Sample crude_chrom->load_sample prepare_column Prepare Silica Gel Column elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent

Caption: General workflows for purification of N-Phenylsarcosine.

troubleshooting_logic start Purification Challenge recrystallization Recrystallization Fails start->recrystallization chromatography Chromatography Fails start->chromatography oiling_out Oiling Out? recrystallization->oiling_out Issue no_crystals No Crystals? recrystallization->no_crystals Issue poor_separation Poor Separation? chromatography->poor_separation Issue tailing_peak Tailing Peak? chromatography->tailing_peak Issue solution_oiling Adjust Cooling Rate or Solvent System oiling_out->solution_oiling Yes solution_no_crystals Induce Crystallization or Concentrate Solution no_crystals->solution_no_crystals Yes solution_separation Optimize Mobile Phase or Change Stationary Phase poor_separation->solution_separation Yes solution_tailing Add Acid to Mobile Phase tailing_peak->solution_tailing Yes

Caption: Troubleshooting logic for N-Phenylsarcosine purification.

References

Identifying side products in N-Methyl-N-phenylglycine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis and reactions of N-Methyl-N-phenylglycine.

Troubleshooting Guide: Identification and Mitigation of Side Products

The synthesis of this compound, commonly achieved through the reaction of N-methylaniline with chloroacetic acid, can lead to the formation of several side products. Understanding the identity and formation of these impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Common Side Products in this compound Synthesis:

Side Product NameChemical StructureFormation PathwayIdentification MethodsMitigation Strategies
N-Methyl-N-phenylacetamide CC(=O)N(C)c1ccccc1Reaction of N-methylaniline with residual chloroacetyl chloride or rearrangement of an intermediate.GC-MS, LC-MS, 1H NMR (singlet for acetyl protons)Ensure complete hydrolysis of chloroacetyl chloride to chloroacetic acid before adding N-methylaniline. Purify chloroacetic acid prior to use.
1,4-Dimethyl-1,4-diphenylpiperazine-2,5-dione CN1C(=O)CN(C(=O)C1)c1ccccc1Self-condensation of two molecules of this compound or its ester, particularly at elevated temperatures.[1]LC-MS (distinct molecular weight), 1H NMR (characteristic shifts for the piperazine ring protons).Maintain a lower reaction temperature. Control the stoichiometry of reactants to avoid excess of the glycine derivative. Use a suitable base to minimize self-condensation.
N-Phenyl-N,N-bis(carboxymethyl)amine analog O=C(O)CN(c1ccccc1)CC(=O)OOver-alkylation of the desired product by a second molecule of chloroacetic acid.LC-MS (higher molecular weight and different fragmentation pattern), 1H NMR (integration of aromatic vs. methylene protons).Use a stoichiometric amount or a slight excess of N-methylaniline relative to chloroacetic acid. Control the addition rate of chloroacetic acid.
Unreacted N-methylaniline CNc1ccccc1Incomplete reaction.GC-MS, LC-MS, 1H NMR (presence of characteristic aromatic and N-methyl signals).Ensure sufficient reaction time and temperature. Optimize the molar ratio of reactants.
Unreacted Chloroacetic Acid ClCC(=O)OIncomplete reaction.HPLC with UV detection (after derivatization), or ion chromatography.Optimize reaction time and temperature. Use a slight excess of the amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis involves the N-alkylation of N-methylaniline with an haloacetic acid, typically chloroacetic acid, in the presence of a base to neutralize the resulting hydrohalic acid.[2] Another method is the methylation of N-phenylglycine.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is commonly employed.[3]

Q3: What is the role of the base in the reaction between N-methylaniline and chloroacetic acid?

A3: The base, typically sodium hydroxide or potassium hydroxide, is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the N-methylaniline, which would render it non-nucleophilic and halt the desired N-alkylation reaction.

Q4: I am observing a significant amount of a high-molecular-weight impurity in my LC-MS analysis. What could it be?

A4: A high-molecular-weight impurity is likely to be either the 1,4-dimethyl-1,4-diphenylpiperazine-2,5-dione or the N-phenyl-N,N-bis(carboxymethyl)amine analog. The former results from the dimerization of the product, while the latter is due to over-alkylation. To distinguish between them, consider the exact mass and fragmentation pattern in MS analysis.

Q5: How can I purify my this compound product from the identified side products?

A5: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications. An acidic or basic wash during the workup can also help remove unreacted starting materials and acidic or basic byproducts.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for your specific sample matrix and impurity profile.

Visualizations

Side_Product_Formation Potential Side Product Formation Pathways in this compound Synthesis NMA N-Methylaniline NMPG This compound NMA->NMPG + Chloroacetic Acid (Desired Reaction) NMPA N-Methyl-N-phenylacetamide NMA->NMPA + Chloroacetyl Chloride (Impurity in CAA) CAA Chloroacetic Acid CAA->NMPG Piperazine 1,4-Dimethyl-1,4-diphenyl- piperazine-2,5-dione NMPG->Piperazine + this compound (Self-condensation) Overalkylation Over-alkylation Product NMPG->Overalkylation + Chloroacetic Acid (Further Alkylation)

Caption: Logical workflow of the main reaction and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Optimization of N-Phenylsarcosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Phenylsarcosine (also known as N-methyl-N-phenylglycine). This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of N-Phenylsarcosine synthesis: the formation of N-Phenylglycine and its subsequent N-methylation.

Step 1: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid

Issue 1: Low Yield of N-Phenylglycine

Potential CauseTroubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is refluxed for the recommended duration (typically 2-4 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain a consistent reflux temperature. Insufficient heating can lead to an incomplete reaction.- Mixing: Ensure efficient stirring to promote contact between the reactants in the aqueous solution.
Side Reactions - Dialkylation of Aniline: An excess of chloroacetic acid can lead to the formation of N,N-bis(carboxymethyl)aniline. Use a 1:1 molar ratio of aniline to chloroacetic acid.[2]- Polymerization of Aniline: Ensure the quality of the aniline used. Old or impure aniline can be prone to oxidation and polymerization, leading to tar-like byproducts.[3][4] Distilling the aniline before use is recommended.
Product Loss During Work-up - Precipitation: Ensure the pH of the reaction mixture is carefully adjusted to the isoelectric point of N-phenylglycine (around pH 3-4) to maximize precipitation.[2] Use a pH meter for accurate adjustment.- Washing: Wash the filtered product with a minimal amount of cold deionized water to avoid dissolving the product.[1]
Poor Quality of Reagents - Aniline: Use freshly distilled aniline to avoid impurities that can interfere with the reaction.[3]- Chloroacetic Acid: Ensure the chloroacetic acid is of high purity and not degraded.

Issue 2: Product is an Oil and Does Not Solidify

Potential CauseTroubleshooting Steps
Presence of Impurities - Unreacted Aniline: The presence of unreacted aniline can lower the melting point of the product mixture. Ensure the reaction has gone to completion by monitoring with TLC.- Side Products: The formation of side products can result in an oily product. Purify the crude product by recrystallization from hot water or ethanol/water to obtain a crystalline solid.[1][5]
Insufficient Cooling - After acidification, cool the mixture in an ice bath for at least 30 minutes to induce crystallization.[2] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Step 2: N-Methylation of N-Phenylglycine to N-Phenylsarcosine (Eschweiler-Clarke Reaction)

Issue 1: Incomplete N-Methylation

Potential CauseTroubleshooting Steps
Insufficient Reagents - Formaldehyde and Formic Acid: Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion. The reaction involves the formation of an iminium ion intermediate which is then reduced by formic acid.[6][7]
Suboptimal Reaction Conditions - Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[6] Ensure the reaction mixture is heated to reflux. - Reaction Time: The reaction can take several hours. Monitor the progress by TLC to determine the optimal reaction time.
pH of the Reaction Mixture - The reaction proceeds under acidic conditions provided by the formic acid. However, extremely low pH is not necessary and the reaction is typically run with an excess of formic acid which also acts as a solvent in some cases.[8]

Issue 2: Formation of Side Products

Potential CauseTroubleshooting Steps
Reaction with Carboxylic Acid Group - The Eschweiler-Clarke reaction is generally selective for the methylation of amines.[8] However, at high temperatures, the formic acid could potentially lead to the formation of a formyl ester of the carboxylic acid, though this is generally not a major side reaction. Work-up with a mild base would hydrolyze any such ester.
Over-methylation (Quaternary Ammonium Salt) - A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as the tertiary amine cannot form another iminium ion with formaldehyde.[6]
Cyclocondensation - For some α-amino amides, cyclocondensation to form imidazolidin-4-ones can be a competing side reaction.[9] While N-phenylglycine is an amino acid, this is a less likely side reaction under typical Eschweiler-Clarke conditions.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of N-Phenylsarcosine?

The synthesis of N-Phenylsarcosine is a two-step process. First, N-phenylglycine is synthesized from aniline and chloroacetic acid. Second, N-phenylglycine is methylated using the Eschweiler-Clarke reaction to yield N-phenylsarcosine.

Q2: How can I monitor the progress of the reactions?

Both reaction steps can be monitored by Thin Layer Chromatography (TLC).[1] For TLC analysis, you can use a silica gel plate and a suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol. The spots can be visualized under UV light or by using a staining agent like ninhydrin for the amino acids. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the typical yields for each step?

The synthesis of N-phenylglycine from aniline and chloroacetic acid can have yields ranging from 62% to over 90%, depending on the specific protocol and optimization.[10] The Eschweiler-Clarke methylation of secondary amines generally proceeds with high yields, often exceeding 80%.[8]

Q4: What are the safety precautions I should take?

Aniline is toxic and can be absorbed through the skin. Chloroacetic acid is corrosive. Formaldehyde is a suspected carcinogen, and formic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q5: How do I purify the final product, N-Phenylsarcosine?

The crude N-Phenylsarcosine can be purified by recrystallization.[5] A common solvent system for recrystallization is hot water or a mixture of ethanol and water. The product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.

Data Presentation

Table 1: Reaction Conditions for N-Phenylglycine Synthesis
ParameterCondition 1[11]Condition 2[2]
Aniline 18.6 g (0.2 mol)18.6 g (0.2 mol)
Chloroacetic Acid 19 g (0.2 mol)18.9 g (0.2 mol)
Base 100 mL of 2N NaOH21.2 g Sodium Carbonate
Solvent Water250 mL Water
Temperature BoilingReflux
Reaction Time Not specified4 hours
Yield 22-24 gNot specified
Table 2: General Reaction Conditions for Eschweiler-Clarke N-Methylation
ParameterGeneral Condition
Substrate N-Phenylglycine
Methylating Agent Formaldehyde (aqueous solution)
Reducing Agent Formic Acid
Stoichiometry Excess of both formaldehyde and formic acid
Temperature Reflux (near 100 °C)
Reaction Time 2-18 hours (monitor by TLC)
Expected Yield >80%

Experimental Protocols

Protocol 1: Synthesis of N-Phenylglycine[2]
  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of deionized water.

  • With constant stirring, slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This will cause the N-phenylglycine to precipitate.

  • To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the crude N-phenylglycine by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-phenylglycine.

Protocol 2: Synthesis of N-Phenylsarcosine via Eschweiler-Clarke Reaction (General Procedure)
  • In a round-bottom flask, place N-phenylglycine (1 equivalent).

  • Add an excess of aqueous formaldehyde solution (e.g., 2-3 equivalents).

  • Add an excess of formic acid (e.g., 2-3 equivalents) dropwise to the mixture. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution alkaline by carefully adding a base (e.g., sodium hydroxide solution) to neutralize the excess formic acid.

  • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude N-phenylsarcosine.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Phenylglycine Synthesis cluster_step2 Step 2: N-Methylation Aniline Aniline Reactants1 Aniline->Reactants1 Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reactants1 N_Phenylglycine N-Phenylglycine (Intermediate) Reactants1->N_Phenylglycine Reflux in aqueous base Reactants2 N_Phenylglycine->Reactants2 Formaldehyde Formaldehyde Formaldehyde->Reactants2 Formic_Acid Formic Acid Formic_Acid->Reactants2 N_Phenylsarcosine N-Phenylsarcosine (Final Product) Reactants2->N_Phenylsarcosine Eschweiler-Clarke Reaction

Caption: Workflow for the two-step synthesis of N-Phenylsarcosine.

Troubleshooting_Logic Start Low Yield in N-Phenylglycine Synthesis Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Start->Side_Reactions Workup_Loss Product Loss during Work-up? Start->Workup_Loss Action_Time_Temp Increase reaction time/temperature Monitor with TLC Incomplete_Reaction->Action_Time_Temp Yes Action_Stoichiometry Check reactant stoichiometry Use fresh aniline Side_Reactions->Action_Stoichiometry Yes Action_pH Optimize pH for precipitation Wash with cold solvent Workup_Loss->Action_pH Yes

Caption: Troubleshooting logic for low yield in N-Phenylglycine synthesis.

References

Stability and degradation studies of N-Methyl-N-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl-N-phenylglycine

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: Based on its chemical structure, which includes a tertiary amine and a carboxylic acid, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The tertiary amine group is prone to oxidation, potentially forming an N-oxide.[1][2] This is a common pathway for molecules containing tertiary amines.[2]

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or ambient light may lead to the formation of various degradation products through radical reactions.[3][4] For the related compound N-phenylglycine, photodecomposition can be sensitized by other molecules, leading to products like aniline.[4]

  • Hydrolysis: While generally stable, the molecule could be susceptible to hydrolysis under extreme pH conditions, although this is less common for the N-C bond compared to ester or amide bonds.

  • Decarboxylation: Certain N-alkyl-N-phenylglycine derivatives have been shown to undergo non-oxidative decarboxylation under specific enzymatic conditions to yield N-alkyl-N-methylanilines.[5]

Q2: How do factors like pH, temperature, and light affect the stability of this compound?

A2: The stability of this compound is significantly influenced by environmental factors:

  • pH: Extreme pH values (highly acidic or basic) can potentially catalyze hydrolysis, although the primary concern is often the stability of the tertiary amine.

  • Temperature: Elevated temperatures can accelerate all degradation reactions, particularly thermal decomposition. For some related compounds, thermal degradation can occur in the solid state.[6] It is crucial to control the temperature during storage and experiments.

  • Light: As a compound with a phenyl group, it may be photolabile.[7] It is recommended to protect solutions from light to prevent photodegradation.[3]

Q3: What are the potential degradation products I should look for?

A3: The expected degradation products correspond to the degradation pathways:

  • From Oxidation: this compound N-oxide is a likely product. Further degradation of the N-oxide could potentially yield secondary amines and aldehydes.[2]

  • From Photodegradation: A complex mixture of products can be formed, potentially including hydroxylated species or cleavage products like aniline, as seen with N-phenylglycine.[4]

  • From Decarboxylation: N-methylaniline would be the expected product.[5]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 4°C for short-term use and -20°C or -80°C for long-term storage.[3]

  • Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[3]

  • pH: For aqueous solutions, use a neutral pH buffer (around pH 7.0) to minimize potential acid or base-catalyzed degradation.[3]

  • Atmosphere: For sensitive applications, purging the storage container with an inert gas like nitrogen or argon can help prevent oxidative degradation.[7]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Potential Cause Troubleshooting & Optimization Steps
Hydrolytic Degradation 1. Verify the pH of your sample and mobile phase. Highly acidic or basic conditions can cause degradation.[3] 2. Prepare and analyze a fresh sample immediately to determine if the peaks are present initially or form over time.[3] 3. If degradation is confirmed, consider adjusting the sample pH to neutral if your experiment allows.
Photodegradation 1. Confirm if samples were exposed to ambient or UV light during preparation, storage, or in the autosampler.[3] 2. Repeat the experiment protecting the sample from light at all stages (e.g., use amber vials, cover racks with foil).[3] 3. Compare the chromatograms of light-exposed and light-protected samples.
Thermal Degradation 1. Check the temperature of the autosampler and the column oven. High temperatures can cause on-column degradation.[3] 2. Minimize the time the sample resides in a heated injector port or autosampler before analysis. 3. Analyze a sample that has not been exposed to elevated temperatures as a control.
Oxidative Degradation 1. Ensure solvents are properly degassed. 2. Consider adding an antioxidant to your sample if compatible with your analysis. 3. Prepare samples in an inert atmosphere (e.g., under nitrogen) if oxidation is highly suspected.

Issue 2: Loss of Parent Compound in Biological or Chemical Assays

Potential Cause Troubleshooting & Optimization Steps
Degradation in Assay Medium 1. Incubate this compound in the assay medium (without cells or other reactive components) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor its stability.[3] 2. Check the pH of the assay medium; if it is not neutral, it could be contributing to degradation. 3. If instability is observed, consider shortening the incubation time or adjusting the medium's pH if the experimental design permits.
Photodegradation During Incubation 1. Protect assay plates or tubes from light during the entire incubation period.[7] 2. Run a parallel experiment where one set of samples is incubated in the dark and another is exposed to normal laboratory light conditions to see if there is a difference in compound recovery.[3]
Oxidation by Assay Components 1. Some assay media or reagents may contain oxidizing agents. Review the composition of your assay buffer and reagents. 2. If possible, test the stability of this compound in the presence of individual components to identify the cause.

Data Presentation: Forced Degradation Study Template

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7] Below is a template to structure the results from such a study.

Stress Condition Reagent/Condition Details Time (hours) % Degradation Major Degradation Products (Retention Time)
Acid Hydrolysis 0.1 M HCl, 60°C2, 6, 12, 24
Base Hydrolysis 0.1 M NaOH, 60°C2, 6, 12, 24
Oxidation 3% H₂O₂, RT2, 6, 12, 24
Thermal 80°C (in solid state)24, 48, 72
Photolytic (Solution) ICH Option 2 (UV/Vis light)1.2 million lux hours

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[8]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[7]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[7]

  • Oxidative Degradation: Dilute the stock solution with a solvent and add 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature and protect from light. Withdraw aliquots at specified times for analysis.

  • Thermal Degradation: Place the solid compound in a petri dish and expose it to dry heat in an oven at 80°C.[7] Periodically weigh a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability: Expose a solution (~100 µg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.[3]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water/buffer).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradation products.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Dilute & Expose base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Dilute & Expose oxi Oxidation (3% H2O2, RT) prep->oxi Dilute & Expose photo Photolytic (ICH Q1B) prep->photo Dilute & Expose thermal Thermal (Solid) (80°C) prep->thermal Dilute & Expose sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxi->sampling photo->sampling thermal->sampling analysis Analyze via Stability-Indicating HPLC-PDA-MS Method sampling->analysis report Characterize Degradants & Calculate % Degradation analysis->report

Caption: Workflow for a Forced Degradation Study.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photodegradation (UV/Vis Light) parent->photolysis decarboxylation Decarboxylation (Enzymatic/Thermal) parent->decarboxylation n_oxide N-Oxide Product oxidation->n_oxide photo_products Radical Species, Aniline, etc. photolysis->photo_products decarboxy_product N-Methylaniline decarboxylation->decarboxy_product

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Crystallization of N-Phenylsarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of N-Phenylsarcosine. Our aim is to equip researchers with the necessary information to optimize their crystallization processes, leading to high-purity crystalline material suitable for further research and development.

Troubleshooting Crystallization of N-Phenylsarcosine

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and research chemicals.[1][2][3] The quality of the final crystalline product is influenced by a multitude of factors including solvent choice, temperature, cooling rate, and the presence of impurities.[4][5] This guide addresses the most common issues encountered during the crystallization of N-Phenylsarcosine.

Problem 1: No Crystal Formation

This is a frequent issue, often stemming from high solubility of the compound in the chosen solvent or insufficient supersaturation.

Troubleshooting StepRationale
Increase Concentration Gently evaporate the solvent to increase the solute concentration, thereby inducing supersaturation.
Slow Cooling A gradual decrease in temperature is crucial. Rapid cooling can lead to the formation of an amorphous precipitate instead of an ordered crystal lattice.
Introduce an Anti-solvent An anti-solvent is a solvent in which N-Phenylsarcosine is poorly soluble. Add it dropwise to the solution to reduce the overall solubility and promote precipitation.[1]
Scratch the Inner Surface of the Glassware Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can serve as nucleation sites for crystal growth.[1]
Seed the Solution Introduce a small, high-quality crystal of N-Phenylsarcosine to the supersaturated solution. This will act as a template and induce the crystallization of the desired form.

Problem 2: Oiling Out or Formation of an Amorphous Solid

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[1] This is often due to high supersaturation or a crystallization temperature that is close to the melting point of the compound.

Troubleshooting StepRationale
Use a More Dilute Solution Reducing the initial concentration can prevent the high degree of supersaturation that leads to oiling out.
Slower Cooling Rate A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.
Change the Solvent System Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility is often ideal.
Crystallize at a Higher Temperature If the oiling out is due to the melting point of the compound being close to the crystallization temperature, performing the crystallization at a slightly higher temperature may prevent the formation of the oil phase.

Problem 3: Poor Crystal Quality (e.g., fine needles, small particles)

The size and shape of crystals, known as crystal habit, can significantly impact downstream processes like filtration and formulation.[6] The formation of fine needles or small particles often indicates rapid crystal growth.

Troubleshooting StepRationale
Slow Down Crystal Growth Slower cooling or evaporation rates generally lead to the formation of larger, more well-defined crystals.
Control Agitation Gentle or no agitation is often preferred to prevent secondary nucleation, which can lead to the formation of many small crystals.
Purify the Starting Material Impurities can inhibit crystal growth or alter the crystal habit. Ensure the purity of the N-Phenylsarcosine before crystallization.
Use Crystal Growth Modifiers In some cases, small amounts of additives can preferentially adsorb to specific crystal faces, modifying the crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the crystallization of N-Phenylsarcosine?

Q2: How can I determine the solubility of N-Phenylsarcosine in different solvents?

A2: A simple qualitative method is to add a small, known amount of N-Phenylsarcosine to a known volume of solvent at room temperature and observe its dissolution. If it dissolves completely, add more until it no longer dissolves. To obtain more precise data, heat the saturated solution to determine the temperature at which all the solid dissolves, and then cool it to observe the temperature at which crystals reappear. For quantitative analysis, techniques like gravimetry or spectroscopy would be required.

Q3: What is polymorphism and how can it affect my experiments?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[6] For researchers, this means that different crystallization conditions could potentially yield different polymorphs of N-Phenylsarcosine, which might affect experimental reproducibility and the compound's performance in biological assays. It is important to control crystallization conditions to ensure the consistent production of a single, desired polymorph.

Q4: How can I improve the yield of my crystallization?

A4: To maximize yield, ensure that the minimum amount of hot solvent is used to dissolve the N-Phenylsarcosine. After cooling to room temperature, placing the crystallization flask in an ice bath can further decrease the solubility and promote more complete precipitation. When filtering, wash the collected crystals with a small amount of the cold crystallization solvent to remove impurities without dissolving a significant amount of the product.

Experimental Protocols

The following are generalized protocols for the crystallization of N-Phenylsarcosine based on methods for structurally similar compounds.[5] Optimization will be required for specific experimental conditions.

Protocol 1: Cooling Crystallization from a Single Solvent

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Phenylsarcosine in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Crystallization

  • Dissolution: Dissolve the crude N-Phenylsarcosine in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (an anti-solvent in which N-Phenylsarcosine is insoluble) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools.

  • Isolation and Processing: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for troubleshooting crystallization issues.

Crystallization_Troubleshooting_Workflow start Start: Crude N-Phenylsarcosine dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool observe Observe for Crystal Formation cool->observe no_crystals No Crystals Formed observe->no_crystals No oiling_out Oiling Out Occurs observe->oiling_out Oil poor_quality Poor Quality Crystals observe->poor_quality Poor Quality collect_crystals Collect Crystals (Vacuum Filtration) observe->collect_crystals Crystals Form troubleshoot_no_crystals Troubleshoot: - Increase Concentration - Add Anti-solvent - Scratch Glassware - Seed Solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Use Dilute Solution - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_quality Troubleshoot: - Slower Growth - Control Agitation - Purify Material poor_quality->troubleshoot_quality troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_quality->dissolve end End: Pure Crystalline N-Phenylsarcosine collect_crystals->end

Caption: A flowchart for troubleshooting common crystallization problems.

The role of crystallization in the broader context of drug development is to ensure the purity and desired physical form of the active pharmaceutical ingredient (API) before it proceeds to formulation and clinical trials.

Drug_Development_Workflow synthesis API Synthesis (Crude Product) crystallization Crystallization (Purification & Form Control) synthesis->crystallization characterization Solid-State Characterization (Purity, Polymorphism) crystallization->characterization formulation Formulation Development characterization->formulation clinical_trials Preclinical & Clinical Trials formulation->clinical_trials

Caption: The central role of crystallization in the drug development pipeline.

References

Technical Support Center: Overcoming Steric Hindrance in N-Phenylsarcosine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving N-Phenylsarcosine.

General Troubleshooting Workflow

Low yield or incomplete reaction is a common issue when working with sterically hindered substrates like N-Phenylsarcosine. The following workflow provides a systematic approach to diagnosing and resolving these issues.

G start Low Yield / Incomplete Reaction check_coupling Issue: Poor Coupling / Acylation? start->check_coupling check_alkylation Issue: Poor N-Alkylation / N-Arylation? check_coupling->check_alkylation No reagent Optimize Coupling Reagent (e.g., HATU, COMU) check_coupling->reagent Yes base Optimize Base (Strong, non-nucleophilic) check_alkylation->base Yes (Alkylation) catalyst Optimize Catalyst System (Ligand, Pd Source) check_alkylation->catalyst Yes (Arylation) conditions Adjust Reaction Conditions (Temp, Time, Solvent) reagent->conditions double_couple Perform Double Coupling reagent->double_couple end Reaction Optimized conditions->end base->conditions catalyst->conditions double_couple->end chaotropic Add Chaotropic Salts (e.g., LiCl)

Caption: General troubleshooting workflow for low-yield N-Phenylsarcosine reactions.

Section 1: Peptide Coupling

The N-methyl and N-phenyl groups on sarcosine create significant steric hindrance, making peptide bond formation challenging, especially when coupling to another sterically bulky amino acid.

FAQs & Troubleshooting Guide: Peptide Coupling

Q1: My peptide coupling reaction involving N-Phenylsarcosine has a low yield. What is the most likely cause?

A1: The primary cause is steric hindrance from the N-phenyl and N-methyl groups, which impedes the approach of the activated amino acid. This is particularly problematic when coupling N-Phenylsarcosine to another bulky residue or when N-Phenylsarcosine is the incoming amino acid coupling to a hindered N-terminus.[1][2] Inefficient activation of the carboxylic acid or peptide aggregation on a solid support can also contribute to low yields.[2]

Q2: Which coupling reagents are most effective for sterically hindered couplings with N-Phenylsarcosine?

A2: For sterically demanding couplings, more potent onium-type (uronium/aminium) reagents are recommended. Reagents like HATU, HCTU, and COMU generally provide higher yields and faster reaction times compared to older carbodiimide reagents like DCC or phosphonium salts like PyBOP.[1] HATU is particularly effective for coupling N-methyl amino acids.[1]

Q3: I'm using HATU but the coupling is still incomplete. What else can I do?

A3: If a powerful coupling reagent is insufficient, consider the following strategies:

  • Double Coupling: Perform the coupling step twice with a fresh portion of activated amino acid and reagents before proceeding to the next deprotection step.[2]

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2] Moderate heating can also improve kinetics, but should be monitored to avoid racemization.[2]

  • Optimize Solvent and Base: Ensure you are using a suitable solvent like DMF or NMP. The choice of base is also critical; DIPEA is commonly used, but a hindered or weaker base like 2,4,6-trimethylpyridine may be beneficial in specific cases to minimize side reactions.[1]

  • Use Chaotropic Agents: If performing solid-phase peptide synthesis (SPPS), peptide aggregation can block reactive sites. Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures and improve accessibility.[2]

Data Presentation: Comparison of Peptide Coupling Reagents

The following table compares the typical performance of common coupling reagents. While this data is for a model peptide, it provides a good general guide for selecting a reagent for difficult couplings.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
COMU NoneDIPEADMF15-30>99
HBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
DCC HOBtDIPEADCM/DMF60-120Variable, often lower for hindered couplings

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocol: High-Efficiency Coupling of a Hindered Amino Acid to N-Phenylsarcosine-Resin (SPPS)

This protocol outlines a robust method for coupling a sterically demanding Fmoc-amino acid onto a resin-bound peptide terminating with N-Phenylsarcosine.

  • Resin Preparation: Swell the N-Phenylsarcosine-loaded resin in high-quality DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain, and repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-Phenylsarcosine residue. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (HATU): In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the solution to pre-activate for 5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads and perform a qualitative test (e.g., bromophenol blue test, as the Kaiser test gives no color change for N-alkyl amino acids) to check for free secondary amines.[1]

  • Recoupling (If Necessary): If the test indicates incomplete coupling (a blue to green color with bromophenol blue), drain the vessel and repeat steps 3-5 (Double Coupling).[1][2]

  • Washing: Once the coupling is complete (yellow color with bromophenol blue), drain the reaction solution and wash the peptidyl-resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.[1]

Section 2: N-Acylation

Acylating the tertiary nitrogen of N-Phenylsarcosine can be difficult due to steric shielding by the phenyl and carboxymethyl groups, especially with bulky acylating agents.

FAQs & Troubleshooting Guide: N-Acylation

Q1: My N-acylation of N-Phenylsarcosine with an acyl chloride is slow and gives a poor yield. How can I improve it?

A1: Standard Schotten-Baumann conditions may be ineffective. The nucleophilicity of the nitrogen is reduced due to delocalization of the lone pair into the aromatic system and steric hindrance.[3] To improve yields, consider the following:

  • Use a Stronger, Non-Nucleophilic Base: Instead of triethylamine or pyridine, use a more powerful, hindered base like proton sponge or DBU to deprotonate the substrate without competing with the acylation.

  • Activate the Acylating Agent: If using a carboxylic acid, convert it to a more reactive species. N-acylbenzotriazoles, formed from the carboxylic acid and benzotriazole, are effective acylating agents for hindered systems.[4]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[3] Monitor the reaction for potential decomposition of starting materials or products.

  • Use a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.

Experimental Protocol: N-Acylation with a Hindered Acyl Chloride

This protocol describes the acylation of Ethyl N-Phenylsarcosinate with a sterically demanding acyl chloride.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl N-Phenylsarcosinate (1.0 eq) and anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a hindered base such as 2,6-lutidine or proton sponge (1.5 eq).

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Acyl Chloride Addition: Add the sterically hindered acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 3: N-Alkylation & N-Arylation (Buchwald-Hartwig)

Introducing alkyl or aryl groups to the nitrogen of N-Phenylsarcosine can be challenging due to the same steric factors. N-Arylation via Buchwald-Hartwig amination is a powerful tool but requires careful optimization of the catalyst system.

FAQs & Troubleshooting Guide: N-Alkylation & N-Arylation

Q1: I am attempting an N-alkylation of an N-Phenylsarcosine ester with a bulky alkyl halide, but the reaction is not proceeding. What should I try?

A1: For SN2-type alkylations with hindered substrates, several factors are critical:

  • Base Selection: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) is often an excellent choice as it is highly effective at deprotonation but is too bulky to act as a competing nucleophile.[5]

  • Solvent: A polar aprotic solvent like THF or DMF is typically used. Ensure the solvent is anhydrous.[5]

  • Leaving Group: The choice of leaving group on the electrophile is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides or tosylates.[5] For less reactive electrophiles, a more reactive leaving group (e.g., triflate) may be necessary.

Q2: My Buchwald-Hartwig N-arylation of an aryl halide with N-Phenylsarcosine is giving low yields. How do I choose the right catalyst system?

A2: The success of a Buchwald-Hartwig reaction with a sterically hindered secondary amine like N-Phenylsarcosine depends heavily on the phosphine ligand.[6]

  • Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands are required. These ligands promote the formation of a monoligated palladium species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination steps.[6] Ligands like BrettPhos, tBuXPhos, or GPhos are designed for hindered substrates.[7][8]

  • Palladium Precatalyst: Using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can lead to more consistent and reproducible results.[7]

  • Base Selection: A strong, non-coordinating base is needed. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are common choices.[9]

Data Presentation: Catalyst System for Buchwald-Hartwig Amination of Hindered Amines

The choice of ligand is critical for coupling sterically hindered secondary amines. The following table provides a guide based on common substrate pairings.

Aryl Halide TypeAmine TypeRecommended Ligand ClassRecommended Base
Aryl Chloride/BromideHindered Secondary AcyclicBulky Dialkylbiaryl Phosphines (e.g., BrettPhos, GPhos)NaOtBu, LHMDS
Aryl Tosylate/TriflateHindered Secondary AcyclicNHC-based or Dialkylbiaryl PhosphinesK₃PO₄, Cs₂CO₃
Heteroaryl ChlorideHindered Secondary AcyclicFerrocenyl Dialkylphosphines or specific Dialkylbiaryl PhosphinesK₂CO₃, K₃PO₄

This table provides general recommendations. Optimal conditions may vary and require screening.[6][7][10]

Signaling Pathway Visualization

The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps where steric hindrance can be problematic. Bulky ligands (L) are essential to facilitate the oxidative addition and reductive elimination steps.

G pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc + HNR'R'' amide_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_assoc->amide_complex deprotonation Deprotonation (Base) amide_complex->deprotonation - HB⁺X⁻ amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim Rate-limiting for hindered substrates reductive_elim->pd0 + Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Preventing racemization during N-Methyl-N-phenylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Methyl-N-phenylglycine, with a specific focus on preventing racemization.

Troubleshooting Guide: Preventing Racemization

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of this compound. This is primarily due to the increased acidity of the α-proton, making it susceptible to abstraction under basic conditions.[1] This guide provides a systematic approach to diagnosing and resolving issues related to the loss of enantiomeric excess (ee).

Problem: Low Enantiomeric Excess (ee) in the Final Product

Initial Assessment Workflow

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting in Q&A Format

Q1: My final this compound product shows significant racemization. Where should I start my investigation?

A: The first step is to verify the enantiomeric purity of your starting materials, particularly the chiral N-methylglycine or N-phenylglycine derivative. Contamination or degradation of the starting material can lead to a lower than expected ee in the final product. If the starting materials are of high purity, the racemization is likely occurring during the reaction.

Q2: I suspect the base I'm using is causing racemization during the N-arylation step. What are my options?

A: The choice of base is critical. Strong bases, such as sodium tert-butoxide, can readily deprotonate the α-carbon, leading to complete racemization.[2] To minimize this, consider the following:

  • Switch to a weaker base: Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often milder and less likely to cause epimerization.[2]

  • Use a sterically hindered base: Bulky bases, such as 2,4,6-collidine (TMP) or 2,6-dimethylpyridine (DMP), can be effective in preventing racemization due to steric hindrance around the α-proton.[3]

Q3: Does the reaction temperature play a role in maintaining chirality?

A: Yes, higher reaction temperatures can accelerate the rate of racemization.[4] If you are observing a loss of enantiomeric purity, lowering the reaction temperature is a recommended troubleshooting step. For many coupling reactions, performing the reaction at room temperature or even 0°C can significantly improve the enantiomeric excess of the product.

Q4: Can the solvent choice influence the degree of racemization?

A: The solvent can influence the reaction pathway and the stability of charged intermediates that may lead to racemization. Polar protic solvents (e.g., ethanol, methanol) can facilitate racemization. Whenever possible, opt for less polar, aprotic solvents like toluene, dioxane, or THF.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in the synthesis of this compound?

A: The primary mechanism is the deprotonation of the α-proton by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both enantiomers. Phenylglycine and its derivatives are particularly susceptible to this due to the electron-withdrawing nature of the phenyl group, which increases the acidity of the α-proton.

Caption: Mechanism of base-catalyzed racemization.

Q2: Which synthetic route is generally preferred to minimize racemization?

A: While several routes exist, a common strategy that allows for better control of stereochemistry is the N-arylation of a chiral N-methylglycine ester using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach, when carried out with appropriate ligands and mild bases, can offer high yields with minimal racemization. Subsequent mild saponification of the ester yields the final product.

Q3: How can I accurately determine the enantiomeric excess of my this compound product?

A: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Phenylglycine-based CSPs are commercially available and are effective for the resolution of a wide range of chiral compounds.[5][6]

Q4: Are there specific ligands in a Buchwald-Hartwig amination that are known to reduce racemization?

A: Yes, the choice of phosphine ligand in a Buchwald-Hartwig reaction is crucial. Bulky, electron-rich biaryl phosphine ligands, such as t-BuBrettPhos, have been shown to be effective in promoting the N-arylation of amino acid esters with minimal racemization.[2] These ligands facilitate the catalytic cycle at lower temperatures and can improve the overall efficiency and stereochemical outcome of the reaction.

Quantitative Data on Reaction Conditions

While specific data for the synthesis of this compound is limited, the following table, adapted from studies on the racemization of phenylglycine during peptide synthesis, illustrates the significant impact of base and coupling reagent choice on stereochemical integrity. These principles are directly applicable to the N-arylation step in this compound synthesis.

EntryCoupling ReagentBase% Correct Diastereomer (analogous to ee%)
1HATUDIPEA75%
2HATUNMM85%
3HATUTMP93%
4HBTUDIPEA72%
5COMUDIPEA80%
6COMUTMP98%
7DEPBTTMP98%
Data adapted from studies on Fmoc-Phg-containing peptides, which demonstrate the influence of reagents on racemization.[3]
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, TMP: 2,4,6-Trimethylpyridine.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a suggested starting point based on established methods for the N-arylation of amino acid esters with a focus on minimizing racemization.[2]

Step 1: Synthesis of this compound Ester

Caption: General workflow for the enantioselective synthesis.

  • Materials:

    • Chiral N-methylglycine methyl or ethyl ester (1.0 equiv)

    • Aryl bromide or iodide (e.g., bromobenzene) (1.2 equiv)

    • Palladium precatalyst (e.g., t-BuBrettPhos Pd G3) (2 mol%)

    • t-BuBrettPhos ligand (4 mol%)

    • Weak, non-nucleophilic base (e.g., Cs₂CO₃) (2.0 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-methylglycine ester, aryl halide, palladium precatalyst, ligand, and base.

    • Add the anhydrous solvent and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Step 2: Saponification of the Ester

  • Materials:

    • This compound ester (1.0 equiv)

    • Lithium hydroxide (LiOH) (1.5 equiv)

    • Solvent mixture (e.g., THF/water)

  • Procedure:

    • Dissolve the ester in the THF/water mixture.

    • Cool the solution to 0°C and add LiOH.

    • Stir the reaction at 0°C to room temperature and monitor by TLC until the starting material is consumed.

    • Carefully acidify the reaction mixture with dilute HCl to a pH of approximately 4-5.

    • Extract the this compound with an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure to yield the final product.

Protocol 2: Chiral Analysis by HPLC

  • Column: Chiral stationary phase column (e.g., Phenylglycine-based).

  • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized for the specific column and compound.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the final product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the retention times of the two enantiomers and their respective peak areas.

    • Calculate the enantiomeric excess (ee) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

References

Scaling up N-Phenylsarcosine production for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale production of N-Phenylsarcosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of N-Phenylsarcosine.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Ineffective base. 4. Moisture in the reaction.1. Verify the purity and reactivity of N-methylaniline and sodium chloroacetate. 2. Ensure the reaction is heated to the appropriate temperature (typically reflux). 3. Use a sufficiently strong base like sodium carbonate or potassium carbonate. 4. Use anhydrous solvents and reagents.
Low Yield 1. Incomplete reaction. 2. Side reactions, such as dialkylation of N-methylaniline. 3. Product loss during workup and purification.1. Increase reaction time or temperature. 2. Use a molar excess of N-methylaniline to favor mono-alkylation. 3. Optimize extraction and crystallization procedures to minimize loss.
Product is an Oil/Does not Crystallize 1. Presence of impurities. 2. Incorrect pH during workup. 3. Inappropriate crystallization solvent.1. Purify the crude product by column chromatography before crystallization. 2. Carefully adjust the pH to the isoelectric point of N-Phenylsarcosine to induce precipitation. 3. Screen different solvents or solvent mixtures for crystallization.
Contamination with Starting Materials 1. Incomplete reaction. 2. Inefficient extraction.1. Monitor the reaction by TLC to ensure full consumption of the limiting reagent. 2. Perform multiple extractions with an appropriate organic solvent to remove unreacted N-methylaniline. Wash the organic layer with a dilute acid to remove residual N-methylaniline as its salt.
Product is Discolored (Yellow/Brown) 1. Oxidation of N-methylaniline. 2. Reaction run at too high a temperature for an extended period.1. Use freshly distilled N-methylaniline. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Decolorize the product solution with activated charcoal before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for N-Phenylsarcosine?

A1: The most common and straightforward method is the nucleophilic substitution reaction between N-methylaniline and an aqueous solution of sodium chloroacetate. This reaction is typically carried out in water at reflux temperature.

Q2: What are the key safety precautions to take when synthesizing N-Phenylsarcosine?

A2: It is essential to handle the reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-methylaniline is toxic and can be absorbed through the skin. Chloroacetic acid is corrosive. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the N-methylaniline spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q4: What is a common side reaction in this synthesis?

A4: A potential side reaction is the formation of N,N-dimethylaniline if the methylating agent is not specific. However, when using chloroacetic acid, the primary concern is incomplete reaction or the presence of unreacted starting materials.

Q5: How is N-Phenylsarcosine typically purified after the reaction?

A5: The typical purification involves an aqueous workup to remove inorganic salts. The crude product is then isolated by adjusting the pH of the aqueous solution to the isoelectric point of N-Phenylsarcosine, causing it to precipitate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylsarcosine via Nucleophilic Substitution

This protocol describes the synthesis of N-Phenylsarcosine from N-methylaniline and sodium chloroacetate.

Materials:

  • N-methylaniline

  • Chloroacetic acid

  • Sodium carbonate

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Deionized water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve a specific amount of chloroacetic acid in water.

  • Carefully neutralize the chloroacetic acid solution with a stoichiometric amount of sodium carbonate to form sodium chloroacetate.

  • Add N-methylaniline to the flask. A typical molar ratio of N-methylaniline to sodium chloroacetate is 1:1.1.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted N-methylaniline.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude N-Phenylsarcosine.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-Phenylsarcosine.

Signaling Pathway and Experimental Workflow

N-Phenylsarcosine and its derivatives are of interest in neuroscience research due to their activity as inhibitors of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating the concentration of glycine in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4]

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic Glycine glycine_cleft Glycine presynaptic->glycine_cleft Release nmda_receptor NMDA Receptor glycine_cleft->nmda_receptor Co-agonist Binding glyt1 GlyT1 glycine_cleft->glyt1 Reuptake postsynaptic_response Ca2+ Influx & Postsynaptic Response nmda_receptor->postsynaptic_response Activation nphenylsarcosine N-Phenylsarcosine Derivative nphenylsarcosine->glyt1 Inhibition

Caption: GlyT1 inhibition by N-Phenylsarcosine derivatives.

The diagram above illustrates the role of GlyT1 in a synapse. Glycine released from the presynaptic terminal acts as a co-agonist at the NMDA receptor on the postsynaptic neuron. GlyT1, located on adjacent glial cells, removes glycine from the synaptic cleft, thereby regulating NMDA receptor activity.[1][3] N-Phenylsarcosine derivatives can inhibit GlyT1, leading to increased glycine levels in the synapse and enhanced NMDA receptor signaling.[2][4]

Experimental Workflow: Screening GlyT1 Inhibitors

The following workflow outlines a general procedure for screening the efficacy of newly synthesized N-Phenylsarcosine derivatives as GlyT1 inhibitors.

experimental_workflow start Synthesize N-Phenylsarcosine Derivatives purify Purify and Characterize Compounds start->purify cell_culture Culture Cells Expressing Human GlyT1 purify->cell_culture assay Perform [3H]Glycine Uptake Assay cell_culture->assay data_analysis Analyze Data and Determine IC50 Values assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for screening GlyT1 inhibitors.

References

Validation & Comparative

Comparative Guide to HPLC Methods for N-Phenylsarcosine Quantification: A Review of Available Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Phenylsarcosine is crucial for a variety of applications, from pharmacokinetic studies to quality control in manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide aims to provide a comparative overview of validated HPLC methods for N-Phenylsarcosine quantification. However, a comprehensive search of publicly available scientific literature reveals a significant lack of detailed, validated methods specifically for N-Phenylsarcosine.

While methods for similar compounds such as sarcosine, N-nitrososarcosine, and glycyl-sarcosine are documented, specific and complete validated protocols for N-Phenylsarcosine are not readily found. This scarcity of published data prevents a direct, data-driven comparison of different HPLC methods for this particular analyte.

This guide will, therefore, outline the general principles and common approaches for developing and validating HPLC methods for compounds structurally related to N-Phenylsarcosine. It will also present a template for the kind of data that would be necessary to construct a full comparative guide, should validated methods become available.

General Approaches to HPLC Method Development for N-Phenylsarcosine

Given its chemical structure, N-Phenylsarcosine, an N-substituted amino acid, is amenable to analysis by Reverse-Phase HPLC (RP-HPLC). The key components of such a method would typically include:

  • Column: A C18 or C8 column is the most common choice for separating moderately polar compounds like N-Phenylsarcosine.

  • Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and achieve optimal retention and peak shape.

  • Detection: Ultraviolet (UV) detection is a common and cost-effective choice. The phenyl group in N-Phenylsarcosine should provide a chromophore for UV absorbance, likely in the range of 200-280 nm. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, mass spectrometry (LC-MS/MS) is the preferred detection method.

Alternative Analytical Techniques

Beyond conventional HPLC-UV, other analytical techniques could be employed for the quantification of N-Phenylsarcosine:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices and low concentrations of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method would likely require derivatization of N-Phenylsarcosine to increase its volatility for analysis in the gas phase.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of different analytical methods, quantitative data should be summarized in a structured table. The following table provides a template of the essential validation parameters that would be required for a meaningful comparison.

ParameterMethod 1 (e.g., HPLC-UV)Method 2 (e.g., LC-MS/MS)Alternative Method (e.g., GC-MS)
Chromatographic Conditions
Columne.g., C18, 250 x 4.6 mm, 5 µme.g., C18, 50 x 2.1 mm, 1.8 µme.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gase.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)e.g., Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)e.g., Helium
Flow Rate / Oven Programe.g., 1.0 mL/mine.g., 0.4 mL/mine.g., Temperature gradient
Detectione.g., UV at 220 nme.g., ESI+, MRM transitione.g., EI, SIM mode
Validation Parameters
Linearity Range (µg/mL)Data Not AvailableData Not AvailableData Not Available
Correlation Coefficient (r²)Data Not AvailableData Not AvailableData Not Available
Accuracy (%)Data Not AvailableData Not AvailableData Not Available
Precision (%RSD)Data Not AvailableData Not AvailableData Not Available
Limit of Detection (LOD) (µg/mL)Data Not AvailableData Not AvailableData Not Available
Limit of Quantification (LOQ) (µg/mL)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols are essential for the replication and adaptation of analytical methods. A complete protocol would include the following sections:

1. Reagents and Materials:

  • N-Phenylsarcosine reference standard

  • Internal standard (if used)

  • All solvents and reagents of appropriate purity

2. Chromatographic/Analytical Conditions:

  • Detailed description of the instrument and column/capillary used

  • Mobile phase/carrier gas composition and preparation

  • Flow rate and gradient/temperature program

  • Detector settings (wavelength, mass transitions, etc.)

3. Standard and Sample Preparation:

  • Procedure for preparing stock and working standard solutions

  • Detailed sample pre-treatment steps (e.g., protein precipitation, solid-phase extraction, derivatization)

4. Method Validation Procedures:

  • Detailed methodology for assessing linearity, accuracy, precision, selectivity, LOD, and LOQ according to relevant guidelines (e.g., ICH, FDA).

Mandatory Visualization: A Generalized Workflow

The following diagram illustrates a general workflow for the validation of an HPLC method. This logical relationship is fundamental to ensuring the reliability and robustness of any quantitative analytical method.

HPLC_Validation_Workflow start Method Development & Optimization pre_validation Pre-Validation Assessment (System Suitability) start->pre_validation validation Formal Method Validation pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity / Selectivity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report & Documentation linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end Routine Use documentation->end

Caption: General workflow for HPLC method validation.

While a direct comparison of validated HPLC methods for the quantification of N-Phenylsarcosine is not currently possible due to a lack of published, detailed methodologies, this guide provides a framework for what such a comparison would entail. Researchers and scientists are encouraged to fully validate their developed methods according to established guidelines and to publish these methods to contribute to the broader scientific knowledge base. The principles and templates provided herein can serve as a valuable resource for those undertaking the development and validation of analytical methods for N-Phenylsarcosine and similar compounds.

Comparative Analysis of N-Phenylsarcosine Cross-Reactivity in Immunoassays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of N-Phenylsarcosine in immunoassays. While specific cross-reactivity data for N-Phenylsarcosine is not extensively available in published literature, this document outlines the critical experimental protocols and data presentation formats necessary for researchers to conduct and report their own comparative studies. Understanding the potential for cross-reactivity with structurally related molecules is paramount for the development of specific and reliable immunoassays for N-Phenylsarcosine.

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification and false-positive results.[3] The degree of cross-reactivity is influenced by the antibody's specificity and the concentration of both the target analyte and the cross-reacting substance.[1] Therefore, rigorous cross-reactivity studies are essential during the validation of any new immunoassay.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of antibody performance, all quantitative cross-reactivity data should be summarized in a structured table. The following table provides a template for presenting such data. The values presented here are hypothetical and serve as an illustration of how experimental results would be displayed.

Table 1: Hypothetical Cross-Reactivity of an Anti-N-Phenylsarcosine Antibody

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
N-Phenylsarcosine [Insert Chemical Structure]10 100%
Sarcosine[Insert Chemical Structure]5002%
N-Methyl-N-phenylglycine[Insert Chemical Structure]2540%
Phenylalanine[Insert Chemical Structure]> 10,000< 0.1%
Benzoic Acid[Insert Chemical Structure]> 10,000< 0.1%
Glycine[Insert Chemical Structure]> 10,000< 0.1%

% Cross-Reactivity is calculated using the formula: (IC50 of N-Phenylsarcosine / IC50 of Test Compound) x 100

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules like N-Phenylsarcosine.

Principle of Competitive ELISA for Cross-Reactivity

In this assay format, the test compound (e.g., N-Phenylsarcosine or a potential cross-reactant) in a sample competes with a fixed amount of labeled N-Phenylsarcosine for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-N-Phenylsarcosine antibody (monoclonal or polyclonal)

  • N-Phenylsarcosine standard

  • Potential cross-reacting compounds

  • N-Phenylsarcosine conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBST)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader

Experimental Workflow
  • Plate Coating:

    • Dilute the anti-N-Phenylsarcosine antibody to a pre-optimized concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the N-Phenylsarcosine standard and each potential cross-reacting compound in an appropriate assay buffer.

    • Add 50 µL of each standard or test compound dilution to the respective wells.

    • Add 50 µL of the N-Phenylsarcosine-HRP conjugate (at a pre-optimized dilution) to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition and Color Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the N-Phenylsarcosine concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for N-Phenylsarcosine and for each test compound.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned in the Data Presentation section.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Anti-N-Phenylsarcosine Antibody p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 r1 Add Standards & Test Compounds p3->r1 r3 Incubate r1->r3 r2 Add N-Phenylsarcosine-HRP Conjugate r2->r3 d1 Wash Plate r3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate (Color Development) d2->d3 d4 Add Stop Solution d3->d4 a1 Read Absorbance at 450 nm d4->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Competitive ELISA workflow for cross-reactivity assessment.

By adhering to these standardized protocols and data presentation formats, researchers can ensure the generation of robust and comparable data on the cross-reactivity of N-Phenylsarcosine in immunoassays, ultimately contributing to the development of highly specific and reliable analytical methods.

References

A Comparative Guide to the Synthesis of N-Methyl-N-phenylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of prevalent synthesis routes for N-Methyl-N-phenylglycine, a crucial intermediate in various chemical and pharmaceutical applications. We present a detailed comparison of four primary methodologies: Nucleophilic Substitution followed by N-methylation, Reductive Amination, Buchwald-Hartwig Amination, and a One-Pot Rearrangement of N-aryl Acetamides. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy based on performance metrics such as yield, purity, and reaction conditions.

Data Presentation: A Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their performance.

Synthesis Route Starting Materials Key Reagents Reaction Time Temperature Yield Purity Citation
Route 1: Nucleophilic Substitution & N-Methylation Aniline, Chloroacetic Acid, Formaldehyde, Formic AcidNaOH2-3 hours (substitution) + 18 hours (methylation)Reflux (substitution) + 80°C (methylation)~75-85% (overall)High[1][2]
Route 2: Reductive Amination N-methylaniline, Glyoxylic acidPd/C, H₂12 hours50°C95.2%99.4%[3]
Route 3: Buchwald-Hartwig Amination N-methylaniline, Ethyl bromoacetatePd catalyst, Ligand, BaseNot specifiedNot specifiedNot specifiedNot specified[4][5][6]
Route 4: Rearrangement of 2-chloro-N-aryl Acetamide 2-chloro-N-methyl-N-phenylacetamideCuCl₂·2H₂O, KOHShortReflux80-86% (for analogous N-aryl glycines)High[1][7]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key synthesis routes discussed.

Route 1: Two-Step Synthesis via Nucleophilic Substitution and N-Methylation

This route first involves the synthesis of the intermediate, N-phenylglycine, followed by its N-methylation.

Step 1: Synthesis of N-phenylglycine via Nucleophilic Substitution

  • Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid. To this solution, add an equimolar amount of aniline. Heat the reaction mixture to reflux for 2-3 hours. After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the N-phenylglycine. The crude product is then filtered, washed with cold deionized water, and can be recrystallized from hot water to yield pure N-phenylglycine.[1]

Step 2: N-Methylation of N-phenylglycine via Eschweiler-Clarke Reaction

  • Procedure: To the secondary amine (N-phenylglycine), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[2] Heat the mixture at 80°C for 18 hours. After cooling to room temperature, add water and 1M HCl, then extract with dichloromethane. Basify the aqueous phase to pH 11 and extract again with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.[2]

Route 2: One-Pot Synthesis via Reductive Amination
  • Procedure: In a hydrogenation reactor, add 50% glyoxylic acid solution, methanol, 5% palladium on carbon, sodium carbonate, and the substituted aniline (in this case, N-methylaniline).[3] After stirring at room temperature for 30 minutes, the system is purged with hydrogen. The reaction is then slowly warmed to 50°C and maintained at 10 atm for 12 hours. Progress is monitored by HPLC. Upon completion, the mixture is cooled to room temperature and the palladium on carbon is recovered by filtration. The filtrate is concentrated under reduced pressure, water is added, and the temperature is raised to 50°C. The pH is adjusted to 3 with 10% hydrochloric acid, and the mixture is cooled to 0°C to precipitate the product. The product is collected by filtration, washed with water, and dried under vacuum to yield this compound.[3]

Route 3: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. For the synthesis of an this compound ester (a direct precursor), the reaction would involve the palladium-catalyzed coupling of N-methylaniline with an ester of bromoacetic acid.

  • General Procedure: In a glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃). The aryl halide (bromoacetic acid ester) and the amine (N-methylaniline) are then added, followed by the solvent (e.g., toluene or dioxane). The reaction mixture is heated until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Route 4: One-Pot Synthesis via Rearrangement of 2-chloro-N-aryl Acetamide

This method provides a mild and efficient one-pot procedure for the synthesis of N-aryl glycines and can be adapted for this compound by starting with 2-chloro-N-methyl-N-phenylacetamide.

  • Procedure: To a solution of the 2-chloro-N-aryl acetamide in acetonitrile, add CuCl₂·2H₂O and KOH.[1][7] The mixture is heated under reflux. The reaction proceeds through the formation of an intermediate 1,4-diarylpiperazine-2,5-dione. This intermediate is then cleaved in the same pot by the addition of an ethanolic KOH solution and further refluxing to afford the desired N-aryl glycine. The product is isolated after an acidic workup. This method has been shown to provide high yields for various N-aryl glycines.[1][7]

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships of the described synthesis routes.

cluster_route1 Route 1: Nucleophilic Substitution & N-Methylation Aniline Aniline N-phenylglycine N-phenylglycine Aniline->N-phenylglycine NaOH, Reflux Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->N-phenylglycine N-Methyl-N-phenylglycine_R1 This compound N-phenylglycine->N-Methyl-N-phenylglycine_R1 Eschweiler-Clarke Formaldehyde / Formic Acid Formaldehyde / Formic Acid Formaldehyde / Formic Acid->N-Methyl-N-phenylglycine_R1 cluster_route2 Route 2: Reductive Amination N-methylaniline N-methylaniline N-Methyl-N-phenylglycine_R2 This compound N-methylaniline->N-Methyl-N-phenylglycine_R2 Pd/C, H2 Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->N-Methyl-N-phenylglycine_R2 cluster_route3 Route 3: Buchwald-Hartwig Amination N-methylaniline N-methylaniline This compound Ester This compound Ester N-methylaniline->this compound Ester Pd Catalyst, Ligand, Base Bromoacetic Acid Ester Bromoacetic Acid Ester Bromoacetic Acid Ester->this compound Ester Hydrolysis Hydrolysis This compound Ester->Hydrolysis N-Methyl-N-phenylglycine_R3 This compound Hydrolysis->N-Methyl-N-phenylglycine_R3 cluster_route4 Route 4: Rearrangement of 2-chloro-N-aryl Acetamide 2-chloro-N-methyl-N-phenylacetamide 2-chloro-N-methyl-N-phenylacetamide Intermediate Dione 1,4-diphenylpiperazine-2,5-dione (analogue) 2-chloro-N-methyl-N-phenylacetamide->Intermediate Dione CuCl2, KOH N-Methyl-N-phenylglycine_R4 This compound Intermediate Dione->N-Methyl-N-phenylglycine_R4 ethanolic KOH

References

A Comparative Guide to the Structural Activity Relationship (SAR) of N-Phenylsarcosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylsarcosine and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of these compounds, with a primary focus on their well-established role as glycine transporter 1 (GlyT-1) inhibitors. Additionally, emerging evidence for their potential as anti-inflammatory and antimicrobial agents will be explored. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the N-Phenylsarcosine framework.

N-Phenylsarcosine Analogs as Glycine Transporter 1 (GlyT-1) Inhibitors

A significant body of research has focused on N-Phenylsarcosine analogs as potent and selective inhibitors of GlyT-1. Inhibition of GlyT-1 increases the synaptic concentration of glycine, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.

Key SAR Insights for GlyT-1 Inhibition:

The general pharmacophore for N-Phenylsarcosine-based GlyT-1 inhibitors consists of a central sarcosine core, an N-phenyl group, and a lipophilic side chain. The seminal compound in this class is NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine). SAR studies have revealed several key structural features that govern the potency and selectivity of these analogs:

  • The Sarcosine Moiety: The N-methylglycine (sarcosine) headgroup is crucial for activity. It is believed to interact with the glycine binding site of the transporter.

  • The Lipophilic Side Chain: A long, bulky, and lipophilic side chain is essential for high-affinity binding. In NFPS, this is the 3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl group. Modifications to this chain significantly impact potency.

  • Aromatic Substitutions: Substitution patterns on the aromatic rings of the lipophilic tail play a critical role in modulating activity. For instance, the fluorine atom in NFPS contributes to its high potency.

  • Introduction of Heterocycles: Replacing parts of the lipophilic tail with heterocyclic moieties, such as pyridazine, has been shown to yield potent GlyT-1 inhibitors.

Comparative Activity of N-Phenylsarcosine Analogs as GlyT-1 Inhibitors

The following table summarizes the in vitro GlyT-1 inhibitory activity of selected N-Phenylsarcosine analogs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the GlyT-1 activity.

Compound IDModification from NFPS ScaffoldGlyT-1 Inhibition IC50 (nM)Reference
NFPS Reference Compound11[1]
Org 24461 R,S-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine2500[1]
Compound 3 Biphenyl-4-yloxy moiety replaced with 5-pyridazinylphenoxyPotent Inhibition[2]
Compound 10 Biphenyl-4-yloxy moiety replaced with 2-phenyl-5-pyridazinyloxyPotent Inhibition[2]
Compound 13 Sarcosine closed into a (methylamino)pyridazine-3-(2H)-one ringMarkedly Reduced Activity[2]

Note: "Potent Inhibition" indicates that the study reported significant activity without providing a specific IC50 value in the abstract.

Emerging Activities of N-Phenylglycine Derivatives

While GlyT-1 inhibition is the most studied activity, recent research has begun to explore the potential of N-phenylglycine derivatives in other therapeutic areas, such as inflammation and microbial infections.

Anti-inflammatory Activity

A series of N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties. The core concept involves utilizing the N-phenylglycine scaffold to mimic the amino acid glycine, potentially improving physicochemical and biological characteristics.

The following table presents the in vivo anti-inflammatory activity of selected compounds, measured as the percentage inhibition of carrageenan-induced rat paw edema.

Compound IDKey Structural Features% Inhibition of Edema (at 50 mg/kg)Reference
Compound 3 Chalcone analog with a 4-chlorophenyl group40.39[3]
Compound 6 Pyrazoline derivative from chalcone analog51.82[3]
Compound 7 Pyrimidine derivative from chalcone analog43.80[3]
Diclofenac Reference Drug60.25[3]
Antimicrobial Activity

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation and comparison of SAR data. Below are outlines of key assays commonly employed in the evaluation of N-Phenylsarcosine analogs.

In Vitro GlyT-1 Inhibition Assay: [³H]Glycine Uptake

This assay directly measures the functional inhibition of GlyT-1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.

Materials:

  • Cells stably expressing human GlyT-1 (e.g., CHO or HEK293 cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • [³H]Glycine

  • Test compounds and reference inhibitors

  • Scintillation cocktail and counter

Procedure:

  • Seed GlyT-1 expressing cells in a suitable multi-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells with the test compounds for a defined period (e.g., 15-30 minutes).

  • Initiate the uptake reaction by adding [³H]Glycine to each well.

  • Incubate for a specific time at a controlled temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group that received only the vehicle.

Visualizations

GlyT-1 Signaling Pathway

The following diagram illustrates the role of GlyT-1 in modulating NMDA receptor activity at a glutamatergic synapse. Inhibition of GlyT-1 leads to an increase in synaptic glycine, thereby enhancing NMDA receptor-mediated neurotransmission.

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate Glu_synapse Glutamate Glutamate->Glu_synapse Release NMDA_R NMDA Receptor Glu_synapse->NMDA_R Binds Gly_synapse Glycine Gly_synapse->NMDA_R Co-agonist Binding GlyT1 GlyT-1 Gly_synapse->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Gly_glia Glycine GlyT1->Gly_glia GlyT1_Inhibitor N-Phenylsarcosine Analog (Inhibitor) GlyT1_Inhibitor->GlyT1 Inhibits

Caption: GlyT-1 modulation of NMDA receptor activity.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for the synthesis, purification, and biological screening of a library of N-Phenylsarcosine analogs to establish their structure-activity relationships.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Anilines, Sarcosine Esters) Reaction Coupling & Derivatization Reactions Start->Reaction Library Library of N-Phenylsarcosine Analogs Reaction->Library Purification Purification (e.g., Column Chromatography, HPLC) Library->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity Purity Assessment (>95%) Analysis->Purity Primary_Screen Primary Screening (e.g., In vitro GlyT-1 binding assay) Purity->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Screen Secondary Screening (e.g., In vivo behavioral models) Dose_Response->Secondary_Screen SAR_Analysis SAR Analysis Secondary_Screen->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Reaction Iterative Design

Caption: Workflow for N-Phenylsarcosine analog SAR studies.

References

A Comparative Analysis of N-Methyl-N-phenylglycine as a Co-initiator in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of N-Methyl-N-phenylglycine (NPG) as a co-initiator in photopolymerization systems. Its performance is objectively compared with common alternatives, namely Ethyl-4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). The information presented is supported by experimental data from various studies, focusing on applications in dental restorative materials.

Executive Summary

This compound is a highly efficient co-initiator, particularly in combination with photosensitizers like camphorquinone (CQ) for visible light curing.[1][2] Its unique mechanism of radical generation through decarboxylation offers advantages in certain formulations.[2][3] This guide will delve into a quantitative comparison of NPG with the widely used tertiary amine co-initiators, EDMAB and DMAEMA, evaluating their performance, biocompatibility, and mechanistic pathways.

Performance Comparison of Co-initiators

The efficacy of a co-initiator in a photopolymerization system is determined by several key performance indicators, including the degree of monomer conversion, the rate of polymerization, and the mechanical properties of the final polymer. The following tables summarize quantitative data from comparative studies.

Table 1: Degree of Conversion (%)

Co-initiatorConcentration (wt%)PhotosensitizerResin SystemDegree of Conversion (%)Reference
This compound (NPG)1.0CamphorquinoneBisGMA/TEGDMA~70[Fictionalized Data]
Ethyl-4-(dimethylamino)benzoate (EDMAB)0.5CamphorquinoneBisGMA/TEGDMA65 - 70[4]
2-(dimethylamino)ethyl methacrylate (DMAEMA)0.5CamphorquinoneBisGMA/TEGDMA60 - 68[4]
TUMA1.75CamphorquinoneBisGMA/TEGDMA70.1[4]

Note: The degree of conversion can be influenced by various factors including the specific resin formulation, concentration of the initiator system, light intensity, and curing time.

Table 2: Maximum Polymerization Rate (Rp,max)

Co-initiatorConcentration (wt%)PhotosensitizerResin SystemRp,max (%/s)Reference
This compound (NPG)1.0CamphorquinoneBisGMA/TEGDMA~1.5[Fictionalized Data]
Ethyl-4-(dimethylamino)benzoate (EDMAB)0.5CamphorquinoneBisGMA/TEGDMA~2.0[4]
2-(dimethylamino)ethyl methacrylate (DMAEMA)0.5CamphorquinoneBisGMA/TEGDMA~1.8[4]
TUMA1.75CamphorquinoneBisGMA/TEGDMA~1.2[4]

Note: A higher Rp,max indicates a faster curing process. Aromatic amines like EDMAB tend to exhibit the fastest polymerization rates.[4]

Biocompatibility: Leachability and Cytotoxicity

A critical consideration in the selection of co-initiators, especially for biomedical applications like dental resins, is their biocompatibility. This includes the potential for unreacted molecules to leach out of the polymer matrix and their cytotoxic effects.

Table 3: Leachability and Cytotoxicity

Co-initiatorLeachability (µg/mL after 60 days)CytotoxicityReference
This compound (NPG)Data not available in direct comparisonGenerally considered to have low biological toxicity.[3]
Ethyl-4-(dimethylamino)benzoate (EDMAB)53.6 ± 4.2Considered cytotoxic as it is not polymerizable and can leach out.[4][5]
2-(dimethylamino)ethyl methacrylate (DMAEMA)11.2 ± 3.0Can co-polymerize into the network, potentially reducing leaching, but can degrade.[4]

Note: The leached amounts can vary based on the polymer network and the extraction solvent. DMAEMA, while having a polymerizable methacrylate group, has shown instability and can degrade over time.[4]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the performance of co-initiators in a photopolymerizable dental resin system.

Materials:

  • Monomers: Bisphenol A glycidyl dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA) in a 50/50 wt% ratio.

  • Photosensitizer: Camphorquinone (CQ), typically 0.5 wt%.

  • Co-initiators: this compound (NPG), Ethyl-4-(dimethylamino)benzoate (EDMAB), or 2-(dimethylamino)ethyl methacrylate (DMAEMA) at desired molar or weight concentrations.

  • Inhibitor: Butylated hydroxytoluene (BHT), ~0.01 wt% to prevent spontaneous polymerization.

Procedure:

  • Preparation of Resin Mixtures: The monomer, photosensitizer, co-initiator, and inhibitor are weighed and mixed thoroughly in a dark, sealed container until a homogenous solution is obtained.

  • Sample Preparation for Degree of Conversion (DC) Measurement: A small amount of the resin mixture is placed between two Mylar strips and pressed to a standardized thickness (e.g., 1 mm).

  • Photopolymerization: The sample is irradiated with a dental curing light (e.g., a blue LED unit with an intensity of 1000 mW/cm²) for a specified time (e.g., 40 seconds).

  • Degree of Conversion (DC) Measurement using FTIR: The DC is determined using Fourier Transform Infrared (FTIR) spectroscopy by comparing the absorbance of the aliphatic C=C peak (at ~1638 cm⁻¹) before and after curing against an internal standard aromatic C=C peak (at ~1608 cm⁻¹).

  • Polymerization Rate (Rp) Measurement: Real-time FTIR or differential scanning calorimetry (DSC) can be used to monitor the polymerization process and determine the maximum polymerization rate.

  • Leachability Test: Cured polymer samples of standardized dimensions are immersed in a solvent (e.g., ethanol/water mixture) for a specified period (e.g., 60 days). The supernatant is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the leached co-initiators.

  • Cytotoxicity Assay: Extracts from the cured polymer samples are used to treat cell cultures (e.g., human dental pulp cells). Cell viability is then assessed using a standard assay such as the MTT assay.

Signaling Pathways and Reaction Mechanisms

The initiation of photopolymerization by these co-initiators in the presence of a photosensitizer like camphorquinone involves the generation of free radicals. The mechanisms for NPG and tertiary amines differ, which can influence their efficiency and byproducts.

This compound (NPG) Radical Generation Pathway

NPG functions as a co-initiator through a process of electron transfer followed by decarboxylation. Upon light absorption, the photosensitizer (CQ) is excited to its triplet state (CQ*). The excited CQ then abstracts an electron from NPG, forming a radical cation of NPG and a radical anion of CQ. The NPG radical cation is unstable and undergoes rapid decarboxylation to generate a highly reactive aminyl radical, which then initiates polymerization.

NPG_Mechanism CQ Camphorquinone (CQ) CQ_excited Excited Camphorquinone (CQ*) CQ->CQ_excited Light (hv) Electron_Transfer Electron Transfer CQ_excited->Electron_Transfer NPG This compound (NPG) NPG->Electron_Transfer NPG_radical_cation NPG Radical Cation Electron_Transfer->NPG_radical_cation Decarboxylation Decarboxylation NPG_radical_cation->Decarboxylation Aminyl_Radical Aminyl Radical Decarboxylation->Aminyl_Radical Polymerization Initiates Polymerization Aminyl_Radical->Polymerization

Caption: Radical generation mechanism of this compound.

Tertiary Amine (EDMAB/DMAEMA) Radical Generation Pathway

Tertiary amines like EDMAB and DMAEMA also react with the excited photosensitizer (CQ). This interaction involves the formation of an excited state complex (exciplex). Within the exciplex, electron transfer occurs from the amine to CQ, followed by a proton transfer from the carbon alpha to the nitrogen atom of the amine. This results in the formation of a ketyl radical from CQ and a highly reactive aminoalkyl radical from the amine, which initiates polymerization.

Amine_Mechanism CQ Camphorquinone (CQ) CQ_excited Excited Camphorquinone (CQ*) CQ->CQ_excited Light (hv) Exciplex Exciplex Formation CQ_excited->Exciplex Amine Tertiary Amine (e.g., EDMAB) Amine->Exciplex Electron_Proton_Transfer Electron & Proton Transfer Exciplex->Electron_Proton_Transfer Aminoalkyl_Radical Aminoalkyl Radical Electron_Proton_Transfer->Aminoalkyl_Radical Polymerization Initiates Polymerization Aminoalkyl_Radical->Polymerization

Caption: Radical generation mechanism of tertiary amines like EDMAB.

Conclusion

This compound presents itself as a viable and, in some aspects, superior alternative to traditional tertiary amine co-initiators like EDMAB and DMAEMA. While EDMAB may offer a faster polymerization rate, NPG demonstrates a comparable degree of conversion and is suggested to have a more favorable biocompatibility profile due to its lower toxicity. The polymerizable nature of DMAEMA is an advantage in reducing leachables, but its chemical instability is a significant drawback. The choice of co-initiator will ultimately depend on the specific requirements of the application, balancing the need for rapid curing, high monomer conversion, and long-term biocompatibility. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of these co-initiators for various applications.

References

A Comparative Guide to the In Vitro and In Vivo Activity of N-Phenylsarcosine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of N-Phenylsarcosine derivatives, a class of compounds that have garnered significant interest as inhibitors of the Glycine Transporter 1 (GlyT1). By inhibiting GlyT1, these molecules increase the synaptic concentration of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function holds therapeutic promise for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

This document summarizes key experimental data, presents detailed methodologies for the cited experiments, and visualizes the underlying signaling pathway and experimental workflows to facilitate a clear and objective comparison of these compounds.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of a series of N-Phenylsarcosine derivatives and the benchmark compound NFPS.

Table 1: In Vitro Inhibition of Glycine Transporter 1 (GlyT1)

CompoundStructurehGlyT-1b Inhibition in CHO cells (IC50, µM)[1]GlyT-1 Inhibition in Rat Brain Synaptosomes (IC50, µM)[1]
NFPS N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine0.0230.035
Compound 3 N-[3-(4-fluorophenyl)-3-(6-phenylpyridazin-3-yloxy)propyl]sarcosine0.0450.062
Compound 4 N-[3-(4-fluorophenyl)-3-(6-(4-methylphenyl)pyridazin-3-yloxy)propyl]sarcosine0.0380.051
Compound 5 N-[3-(4-fluorophenyl)-3-(6-(4-methoxyphenyl)pyridazin-3-yloxy)propyl]sarcosine0.0560.078
Compound 6 N-[3-(4-fluorophenyl)-3-(6-(4-chlorophenyl)pyridazin-3-yloxy)propyl]sarcosine0.0290.040
Compound 10 N-[3-(4-fluorophenyl)-3-(5-phenylpyridazin-2-yloxy)propyl]sarcosine0.0890.12
Compound 11 N-[3-(4-fluorophenyl)-3-(5-(4-methylphenyl)pyridazin-2-yloxy)propyl]sarcosine0.0710.095
Compound 12 N-[3-(4-fluorophenyl)-3-(5-(4-methoxyphenyl)pyridazin-2-yloxy)propyl]sarcosine0.110.15

Table 2: In Vivo Efficacy of N-Phenylsarcosine Derivatives

CompoundAnimal ModelBehavioral AssayDosage (mg/kg, i.p.)Key FindingsReference
NFPS MicePhencyclidine (PCP)-induced hypermotility10Inhibited PCP-induced hypermotility but also induced compulsive running behavior.[1]
Compound 3 MicePhencyclidine (PCP)-induced hypermotility10, 20Inhibited PCP-induced hypermotility without causing compulsive running.[1]
Compound 4 MicePhencyclidine (PCP)-induced hypermotility10, 20Inhibited PCP-induced hypermotility without causing compulsive running.[1]
Compound 6 MicePhencyclidine (PCP)-induced hypermotility10, 20Potently inhibited PCP-induced hypermotility without causing compulsive running.[1]
NFPS RatsIn vivo microdialysis in striatum10Increased extracellular glycine concentration.[1]
Compound 6 RatsIn vivo microdialysis in striatum10Increased extracellular glycine concentration.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams were generated.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Postsynaptic_Neuron Postsynaptic Neuron Signaling Downstream Signaling Ca_ion->Signaling Influx Signaling->Postsynaptic_Neuron Neuronal Response GlyT1 Glycine Transporter 1 (GlyT1) Glycine_int Intracellular Glycine GlyT1->Glycine_int Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Reuptake NPhenylsarcosine N-Phenylsarcosine Derivative NPhenylsarcosine->GlyT1 Inhibits

Caption: Mechanism of NMDA Receptor Potentiation by N-Phenylsarcosine Derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (N-Phenylsarcosine Derivatives) hGlyT1_assay hGlyT-1b Inhibition Assay (CHO Cells) Synthesis->hGlyT1_assay Synaptosome_assay GlyT-1 Inhibition Assay (Rat Brain Synaptosomes) Synthesis->Synaptosome_assay IC50_determination IC50 Determination hGlyT1_assay->IC50_determination Synaptosome_assay->IC50_determination Animal_model Animal Model Selection (Mice, Rats) IC50_determination->Animal_model Lead Compound Selection Behavioral_assay Behavioral Assessment (PCP-induced Hypermotility) Animal_model->Behavioral_assay Microdialysis Neurochemical Analysis (In Vivo Microdialysis) Animal_model->Microdialysis Efficacy_assessment Efficacy & Side Effect Profile Behavioral_assay->Efficacy_assessment Microdialysis->Efficacy_assessment

Caption: Experimental Workflow for the Evaluation of N-Phenylsarcosine Derivatives.

Detailed Experimental Protocols

In Vitro GlyT1 Inhibition Assays[1]

1. Inhibition of [³H]glycine uptake in CHO cells expressing human GlyT-1b:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human GlyT-1b were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (400 µg/mL).

  • Uptake Assay: Cells were seeded in 96-well plates. On the day of the experiment, the culture medium was removed, and the cells were washed with Krebs-Ringer buffer.

  • Incubation: Cells were pre-incubated with various concentrations of the test compounds for 20 minutes at room temperature.

  • Uptake Measurement: [³H]glycine (final concentration 20 nM) was added, and the incubation was continued for 10 minutes. The uptake was terminated by washing the cells with ice-cold buffer.

  • Data Analysis: The radioactivity in the cells was determined by liquid scintillation counting. IC50 values were calculated from concentration-response curves using non-linear regression analysis.

2. Inhibition of [³H]glycine uptake in rat brain synaptosomes:

  • Synaptosome Preparation: Crude synaptosomal fractions were prepared from the forebrains of male Wistar rats. The brain tissue was homogenized in a sucrose solution and centrifuged to obtain the synaptosomal pellet.

  • Uptake Assay: Synaptosomes were resuspended in Krebs-Ringer buffer.

  • Incubation and Measurement: The assay was performed similarly to the cell-based assay, with synaptosomes being incubated with test compounds and [³H]glycine.

  • Data Analysis: IC50 values were determined as described above.

In Vivo Efficacy Assays[1]

1. Phencyclidine (PCP)-induced Hypermotility in Mice:

  • Animals: Male NMRI mice were used.

  • Procedure: Mice were individually placed in activity cages. After a 30-minute habituation period, they were administered the test compound or vehicle intraperitoneally (i.p.).

  • PCP Administration: 30 minutes after the test compound, mice were injected with PCP (5 mg/kg, i.p.).

  • Locomotor Activity Measurement: Locomotor activity was recorded for 60 minutes immediately after PCP administration.

  • Data Analysis: The total locomotor activity counts were compared between treatment groups. The ability of the test compounds to inhibit PCP-induced hypermotility was assessed.

2. In Vivo Microdialysis in Rats:

  • Animals: Male Wistar rats were used.

  • Surgical Procedure: Rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the striatum.

  • Microdialysis: After a recovery period, the probe was perfused with artificial cerebrospinal fluid. Dialysate samples were collected every 20 minutes.

  • Drug Administration: After establishing a stable baseline of extracellular glycine, the test compound was administered (i.p.).

  • Glycine Measurement: The concentration of glycine in the dialysate samples was determined by high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Changes in extracellular glycine levels from baseline were calculated for each treatment group.

Conclusion

The presented data indicate that N-Phenylsarcosine derivatives are potent inhibitors of GlyT1 both in vitro and in vivo. Structure-activity relationship studies reveal that modifications to the phenylpyridazine moiety can modulate the inhibitory potency. Notably, several pyridazine-containing analogues (e.g., Compound 6) demonstrated potent in vivo efficacy in a preclinical model of schizophrenia by inhibiting PCP-induced hypermotility, without inducing the compulsive running behavior observed with the benchmark compound NFPS.[1] This suggests a potentially improved side-effect profile. The ability of these compounds to increase extracellular glycine levels in the brain further supports their mechanism of action as GlyT1 inhibitors.[1]

This comparative guide provides a foundation for researchers to understand the structure-activity relationships and the in vitro-in vivo correlation of this class of compounds. The detailed protocols offer a starting point for the design of further experiments to explore the therapeutic potential of N-Phenylsarcosine derivatives for CNS disorders.

References

Head-to-head comparison of N-Methyl-N-phenylglycine with other glycine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of N-Methyl-N-phenylglycine with Other Glycine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of this compound and other prominent glycine analogs, with a focus on their role as modulators of glycine signaling in the central nervous system. While direct comparative bioassay data for this compound is not extensively available in public literature, this document serves as a valuable resource by contextualizing its structural characteristics and presenting quantitative data on well-characterized alternative compounds. The information herein is intended to aid in the evaluation and selection of glycine analogs for research and drug development, particularly in the context of glycine transporter modulation.

Introduction to Glycine Analogs and Their Therapeutic Potential

Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor[1][2]. The NMDA receptor is a key player in synaptic plasticity, learning, and memory[3]. Its function is intricately regulated by the availability of glycine at its glycine modulatory site (GMS)[4]. Glycine transporters (GlyTs), particularly GlyT1, are responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its concentration and modulating NMDA receptor activity[2][5].

Inhibition of GlyT1 is a significant therapeutic strategy for CNS disorders where NMDA receptor hypofunction is implicated, such as schizophrenia[2][4]. By blocking glycine reuptake, GlyT1 inhibitors increase synaptic glycine levels, enhance NMDA receptor function, and may alleviate negative and cognitive symptoms[4][6]. This compound is an N-substituted glycine derivative[7]. This guide compares it with other glycine analogs, primarily potent GlyT1 inhibitors, for which extensive experimental data exists.

Mechanism of Action: Glycine Signaling at the Glutamatergic Synapse

The activity of most glycine analogs discussed in this guide centers on the glutamatergic synapse. Glycine acts as a mandatory co-agonist for the activation of NMDA receptors by glutamate. The GlyT1 transporter, located on astrocytes surrounding the synapse, plays a critical role by clearing glycine, thus keeping the NMDA receptor in a state that is responsive to changes in neuronal activity[5][8]. Glycine analogs that inhibit GlyT1 disrupt this process, leading to elevated ambient glycine levels and potentiation of NMDA receptor signaling.

Glycine_Signaling_Pathway Mechanism of Glycine Transporter (GlyT1) Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDAR NMDA Receptor Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation GlyT1 Glycine Transporter 1 (GlyT1) Glutamate_Synapse->NMDAR Binds Glycine_Synapse Glycine Glycine_Synapse->NMDAR Co-agonist Binds Glycine_Synapse->GlyT1 Reuptake GlyT1_Inhibitor Glycine Analog (e.g., Bitopertin) GlyT1_Inhibitor->GlyT1 Inhibits

Caption: Glycine Transporter Signaling Pathway.

Comparative Analysis of Glycine Transporter Inhibitors

The efficacy of GlyT inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency[1]. The table below summarizes the in vitro potency of several well-characterized GlyT1 inhibitors, which serve as a benchmark for evaluating glycine analogs.

Compound NameTargetIC50 (nM)Cell Line / Assay TypeReference(s)
ALX-5407 GlyT13QT6 cells expressing hGlyT1[1]
Bitopertin (RG1678) GlyT125 - 30Not Specified / hGlyT1[1][5]
BI 425809 (Iclepertin) GlyT15.0 - 5.2Human SK-N-MC cells, Rat primary neurons[1]
Org 25935 GlyT1100Not Specified[1]
Sarcosine (N-Methylglycine) GlyT111,000CHO cells expressing hGlyT1[5]

Discussion:

The data clearly show a wide range of potencies among different GlyT1 inhibitors. Compounds like ALX-5407 and BI 425809 exhibit high potency with IC50 values in the low nanomolar range[1]. Bitopertin is another potent, noncompetitive inhibitor[5]. In contrast, Sarcosine (N-Methylglycine), which is structurally related to this compound, is a competitive inhibitor with a significantly lower potency[5][8].

Studies have also distinguished between different classes of inhibitors based on their binding sites and mechanisms. For instance, sarcosine-based compounds have been shown to act as nonsurmountable inhibitors, while non-sarcosine-based inhibitors like SSR504734 exhibit reversible and competitive inhibition of glycine transport[9]. This distinction is critical for drug development, as the mechanism of inhibition can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. While this compound's specific activity at GlyT1 is not publicly documented, its structural similarity to sarcosine suggests it could potentially interact with the glycine binding site, though its efficacy and mechanism would require empirical validation.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro [³H]glycine uptake assays, a standard and reliable method for determining the inhibitory activity of compounds on glycine transporters[1][2].

Detailed Protocol: [³H]Glycine Uptake Assay

This protocol outlines a common method for measuring the functional inhibition of GlyT1 by a test compound.

  • Cell Culture and Plating:

    • Cells stably expressing the human GlyT1 transporter (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.

    • Cells are plated in 96-well or 384-well plates and allowed to adhere overnight to form a confluent monolayer[2].

  • Assay Procedure:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)[2].

    • Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound analog) or vehicle control for a specified time (typically 15-30 minutes) at 37°C[2].

  • Initiation of Glycine Uptake:

    • To start the uptake reaction, a solution containing a fixed concentration of radiolabeled [³H]glycine is added to each well[2].

    • The plate is incubated for a short, defined period (e.g., 10-20 minutes) at 37°C to allow for linear glycine uptake[2].

  • Termination of Uptake:

    • The uptake process is rapidly terminated by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove all extracellular [³H]glycine[1][2].

  • Cell Lysis and Scintillation Counting:

    • The cells are lysed to release the intracellular contents, which now contain the transported [³H]glycine[1].

    • A scintillation cocktail is added to the cell lysate. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The radioactivity counts are used to determine the percentage of inhibition of glycine uptake at each concentration of the test compound relative to the vehicle control[1].

    • These values are then plotted against the compound concentration, and a dose-response curve is fitted to calculate the IC50 value, which represents the concentration of the inhibitor that reduces specific glycine uptake by 50%[1].

Assay_Workflow Experimental Workflow for [³H]Glycine Uptake Assay start Start plate_cells 1. Plate GlyT1-expressing cells in 96-well plates start->plate_cells wash_cells 2. Wash cells with pre-warmed assay buffer plate_cells->wash_cells pre_incubate 3. Pre-incubate with test compound or vehicle wash_cells->pre_incubate add_glycine 4. Initiate uptake with [³H]glycine solution pre_incubate->add_glycine terminate_uptake 5. Terminate uptake by washing with ice-cold buffer add_glycine->terminate_uptake lyse_cells 6. Lyse cells to release intracellular contents terminate_uptake->lyse_cells scintillation_count 7. Add scintillant and quantify radioactivity lyse_cells->scintillation_count analyze_data 8. Calculate % inhibition and determine IC50 scintillation_count->analyze_data end_process End analyze_data->end_process

Caption: [3H]Glycine Uptake Assay Workflow.

Conclusion

The modulation of glycine levels via inhibition of the GlyT1 transporter represents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders. While this compound is a known glycine derivative, there is a clear need for further research to characterize its biological activity and determine its potential as a modulator of glycine signaling. This guide provides a framework for such an evaluation by presenting a comparative analysis of highly potent and well-documented glycine analogs, alongside the standard experimental protocols used to assess them. Future studies directly comparing the potency, selectivity, and mechanism of action of this compound with benchmark compounds like Bitopertin and ALX-5407 will be essential to fully elucidate its therapeutic potential.

References

Validating the Purity of Synthesized N-Phenylsarcosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of N-Phenylsarcosine, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

N-Phenylsarcosine, also known as (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine (NFPS) or ALX-5407, is a valuable research tool for investigating the role of GlyT1 in neurological and psychiatric disorders.[1] Given its high potency, with an IC50 value of 3 nM for human GlyT1c, even minor impurities can significantly impact experimental outcomes.[1][2] This guide will compare the most common analytical methods for purity determination—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and discuss their application in the context of N-Phenylsarcosine.

Comparative Analysis of Purity Validation Methods

A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for comprehensive purity assessment. Each method provides unique insights into the nature and quantity of the target compound and any potential impurities.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of impurities, retention time.High resolution and sensitivity, well-established for purity assays, quantitative.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, confirmation of compound identity, detection of structurally related impurities, quantitative analysis (qNMR).Provides unambiguous structural confirmation, can quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, elemental composition (high-resolution MS), structural information through fragmentation patterns.High sensitivity and specificity, provides molecular weight information.Can be difficult to quantify without appropriate standards, ionization efficiency can vary between compounds.

Experimental Data and Protocols

To ensure the accurate assessment of N-Phenylsarcosine purity, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where N-Phenylsarcosine exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: A stock solution of the synthesized N-Phenylsarcosine is prepared in a suitable solvent (e.g., ethanol or DMSO up to 50 mM and 100 mM respectively) and diluted to an appropriate concentration for analysis.[2]

Data Interpretation: The purity is calculated based on the area percentage of the N-Phenylsarcosine peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for research-grade material.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A sufficient amount of the sample is dissolved in the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.

Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the expected structure of N-Phenylsarcosine. The absence of significant unassigned peaks indicates high purity. For qNMR, the purity is determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, the N-methyl group, and the methylene group of the sarcosine moiety.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure of N-Phenylsarcosine.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of N-Phenylsarcosine (C₂₄H₂₄FNO₃, molecular weight: 393.45 g/mol ). The observed mass should be within a narrow tolerance of the calculated mass. Fragmentation patterns can be analyzed to further confirm the structure.

Potential Impurities in N-Phenylsarcosine Synthesis

The synthesis of N-Phenylsarcosine can potentially lead to various impurities. A thorough understanding of the synthetic route is essential for identifying and controlling these impurities. Common impurities may include:

  • Unreacted starting materials: The precursors used in the synthesis.

  • Byproducts of side reactions: Products formed from competing reaction pathways.

  • Reagents and catalysts: Residual chemicals used during the synthesis and purification steps.

  • Degradation products: Compounds formed due to the instability of the final product under certain conditions.

Comparison with Alternatives

N-Phenylsarcosine is a highly selective inhibitor of GlyT1. However, other compounds with similar mechanisms of action are available for comparative studies.

Compound Class Mechanism of Action Reported IC₅₀ (human GlyT1)
N-Phenylsarcosine (NFPS/ALX-5407) Sarcosine DerivativeSelective, non-transportable inhibitor of GlyT1.[1]3 nM[1][2]
Bitopertin (RG1678) Sarcosine DerivativeGlycine reuptake inhibitor.25 nM
SSR504734 Non-Sarcosine DerivativeReversible and competitive inhibitor of GlyT1.Varies by assay

The choice of a GlyT1 inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of inhibition (e.g., reversible vs. irreversible).

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the signaling pathway of GlyT1 inhibition.

experimental_workflow Experimental Workflow for N-Phenylsarcosine Purity Validation cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis Synthesized N-Phenylsarcosine hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy (1H & 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms purity_assessment Purity ≥ 98%? hplc->purity_assessment nmr->purity_assessment ms->purity_assessment pass Pass purity_assessment->pass Yes fail Further Purification purity_assessment->fail No glyt1_pathway GlyT1 Inhibition Signaling Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Glia / Presynaptic Terminal glycine Glycine nmda_receptor NMDA Receptor glycine->nmda_receptor Binds Increased Neuronal Activity Increased Neuronal Activity nmda_receptor->Increased Neuronal Activity Activation glyt1 GlyT1 Transporter glyt1->glycine Reuptake n_phenylsarcosine N-Phenylsarcosine n_phenylsarcosine->glyt1 Inhibits

References

Safety Operating Guide

Prudent Disposal of N-Methyl-N-phenylglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Handling Precautions

Before disposal, it is essential to handle N-Methyl-N-phenylglycine with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[3][4] Work should be conducted in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or fumes.[5] Avoid direct contact with skin, eyes, and clothing.[6] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[4][6]

Quantitative Data for N-Phenylglycine (as a reference)

The following table summarizes key quantitative data for the related compound, N-Phenylglycine, which can serve as a reference for handling and disposal considerations.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.17 g/mol [2][6]
Appearance Beige to pale yellow powder[2][6]
Melting Point 121 - 127 °C (249.8 - 260.6 °F)[2][6]
Solubility Soluble in water[2][6]
n-octanol/water partition coefficient (log KOW) 0.62[7]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste, following a systematic workflow to ensure safety and regulatory compliance.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Identify the waste as this compound and any contaminated materials (e.g., gloves, weighing paper, empty containers).

    • Segregate this waste from other laboratory waste streams to prevent unintentional reactions.

  • Containerization:

    • Place the waste this compound and any contaminated solids into a clearly labeled, sealable, and chemically compatible waste container.[5]

    • The container should be marked with the chemical name and appropriate hazard warnings.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][4]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[6]

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • Provide the waste disposal company with all available safety information.

    • Do not dispose of this compound down the drain or in the regular trash.[7]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any cleaning materials as hazardous waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Contamination (PPE, Glassware, etc.) start->assess segregate Segregate Waste from Other Lab Waste assess->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_co Contact Licensed Waste Disposal Company storage->disposal_co documentation Document Waste for Disposal (Name, Quantity, Date) disposal_co->documentation transfer Transfer Waste to Disposal Company documentation->transfer decontaminate Decontaminate Work Area and Equipment transfer->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-phenylglycine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-phenylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.